Methyl 3-(pyrimidin-5-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrimidin-5-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPBWLTYJTNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308308 | |
| Record name | Methyl 5-pyrimidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224776-16-3 | |
| Record name | Methyl 5-pyrimidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224776-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-pyrimidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic organic compound incorporating a pyrimidine ring, a structural motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported information for closely related compounds with predicted data to offer a valuable resource for researchers. The guide includes a detailed synthesis protocol adapted from established methods for similar pyrimidine derivatives, tabulated physical and chemical properties, and an analysis of its potential spectroscopic characteristics. Furthermore, it touches upon the broader biological significance of pyrimidine-containing molecules in drug discovery and outlines a general workflow for its synthesis and characterization.
Chemical Structure and Properties
This compound possesses a central pyrimidine ring substituted at the 5-position with a methyl propanoate group. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-pyrimidinepropanoate, 5-Pyrimidinepropanoic acid methyl ester | [1] |
| CAS Number | 224776-16-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| InChIKey | IETPBWLTYJTNJG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 166.074228 g/mol | [1] |
| Monoisotopic Mass | 166.074228 g/mol | [1] |
| Topological Polar Surface Area | 55.1 Ų | |
| Heavy Atom Count | 12 | |
| Complexity | 185 |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental data is not readily available. |
| Boiling Point | Not available | Experimental data is not readily available. |
| Solubility | Soluble in polar organic solvents | Based on the structure (ester and pyrimidine functionalities). |
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not extensively documented in publicly available literature, a straightforward and efficient method can be adapted from the synthesis of other 3-(pyrimidinyl)propanoates. The following protocol is based on the general principles of pyrimidine synthesis from β-dicarbonyl compounds or their equivalents and amidines.
Proposed Synthesis of this compound
A plausible synthetic route involves the condensation of a suitable three-carbon building block with formamidine. One potential starting material is methyl 3-formylpropanoate, which can be reacted with formamidine to construct the pyrimidine ring.
Experimental Protocol:
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-formylpropanoate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of reagents: To this solution, add formamidine acetate (1.2 equivalents) and a catalytic amount of a base, for example, sodium ethoxide or sodium methoxide (0.2 equivalents).
-
Reaction conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | δ ~9.1 ppm (s, 1H, pyrimidine H-2), δ ~8.7 ppm (s, 2H, pyrimidine H-4, H-6), δ 3.6 ppm (s, 3H, -OCH₃), δ 2.9 ppm (t, 2H, -CH₂-pyrimidine), δ 2.7 ppm (t, 2H, -CH₂-C=O). |
| ¹³C NMR | δ ~172 ppm (C=O), δ ~158 ppm (pyrimidine C-2), δ ~157 ppm (pyrimidine C-4, C-6), δ ~125 ppm (pyrimidine C-5), δ ~52 ppm (-OCH₃), δ ~30 ppm (-CH₂-C=O), δ ~25 ppm (-CH₂-pyrimidine). |
| IR (Infrared) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580, 1470 cm⁻¹ (C=N and C=C ring stretch). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks would likely correspond to the loss of the methoxy group (-OCH₃, m/z = 135) and the ester group (-COOCH₃, m/z = 107). |
Biological Activity and Drug Development Potential
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the structures of purines and pyrimidines found in nucleic acids.[2][3] Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]
While there are no specific biological studies reported for this compound, its structure suggests potential as a building block in drug discovery. The propanoate side chain offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various biological targets. The pyrimidine core itself can interact with numerous enzymes and receptors, making this compound an interesting starting point for the development of novel therapeutics.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a molecule with a simple yet versatile structure that holds potential for applications in chemical synthesis and drug discovery. While direct experimental data on this compound is limited, this guide provides a solid foundation for researchers by presenting a plausible synthesis strategy, predicted properties, and an overview of the potential significance of the pyrimidine core. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate (CAS 224776-16-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(pyrimidin-5-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this molecule, this guide also incorporates information on structurally related pyrimidine derivatives to provide a broader context for its potential applications and biological significance.
Chemical and Physical Properties
This compound is a small molecule featuring a pyrimidine ring, a core structure in many biologically active compounds. The following table summarizes its key chemical and physical properties based on available data.[1]
| Property | Value | Source |
| CAS Number | 224776-16-3 | PubChem[1] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | PubChem[1] |
| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Synthesis and Experimental Protocols
A plausible synthesis could involve the Michael addition of a suitable nucleophile to a pyrimidine-substituted acrylate or a related reaction. A more general approach involves the cyclocondensation of a β-dicarbonyl compound with an amidine. For instance, the synthesis of various 3-(pyrimidinyl)propanoates has been achieved through the cyclocondensation of levulinic acid derivatives with different amidines.
Representative Experimental Protocol (Adapted from the synthesis of 3-(pyrimidinyl)propanoates):
This protocol is a representative example based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Objective: To synthesize this compound.
Materials:
-
Appropriate starting materials (e.g., a suitable 3-carbon building block with a terminal ester and a pyrimidine precursor).
-
Solvent (e.g., ethanol, methanol).
-
Catalyst (if required, e.g., a base or an acid).
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle).
-
Purification supplies (e.g., silica gel for column chromatography, solvents for elution).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials in the chosen solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be extracted using a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not currently available in public databases. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. The biological activities of pyrimidine derivatives are diverse and include:
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Anticancer Agents: Many pyrimidine derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For example, they are known to inhibit Epidermal Growth Factor Receptor (EGFR) and other kinases.
-
Antiviral and Antimicrobial Agents: Pyrimidine analogs are widely used as antiviral and antimicrobial drugs.
-
Enzyme Inhibitors: Pyrimidine-containing molecules have been shown to inhibit various enzymes, including HMG-CoA reductase (involved in cholesterol synthesis) and dihydrofolate reductase (a target for antibacterial and anticancer drugs).
Given the structural similarity to these active compounds, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. It may also serve as a fragment for fragment-based drug discovery campaigns.
Signaling Pathway Involvement
Direct evidence of this compound's involvement in specific signaling pathways is not documented. However, based on the known activities of other pyrimidine derivatives, it is plausible that compounds derived from this scaffold could modulate various cellular signaling pathways.
One such pathway is the Hedgehog (Hh) signaling pathway , which is crucial during embryonic development and can be aberrantly activated in several types of cancer. Small molecule inhibitors of the Hh pathway, some of which contain heterocyclic scaffolds similar to pyrimidine, have shown therapeutic promise.
Caption: Simplified Hedgehog signaling pathway, a potential target for pyrimidine derivatives.
Spectral Data
Publicly accessible, experimentally determined spectral data (NMR, IR, MS) for this compound are limited. However, chemical vendors indicate that such data may be available upon request.
Expected ¹H NMR Spectral Features:
Based on the structure, the following proton signals would be expected:
-
A singlet for the methyl ester protons (-OCH₃).
-
Two triplets for the two methylene groups (-CH₂-CH₂-) of the propanoate chain, showing coupling to each other.
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Signals in the aromatic region corresponding to the protons on the pyrimidine ring. The proton at position 2 would likely be a singlet, while the protons at positions 4 and 6 would appear as a singlet or two closely spaced signals.
Safety and Handling
A detailed Safety Data Sheet (SDS) should be consulted before handling this compound. As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a heterocyclic compound with potential as a building block in the synthesis of novel, biologically active molecules. While specific data on its biological activity and detailed experimental protocols are scarce in the public domain, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that this compound and its derivatives are of significant interest for further investigation in drug discovery and development. Researchers are encouraged to perform their own evaluations to determine the specific properties and potential applications of this molecule.
References
"Methyl 3-(pyrimidin-5-yl)propanoate" molecular weight
An In-depth Technical Guide on Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of this compound, with a focus on its molecular weight. Due to the specific nature of this compound, established experimental protocols and signaling pathways are not widely documented in publicly available literature. Therefore, this guide also presents a generalized experimental workflow for the characterization of novel chemical entities, which can be adapted for the study of this compound.
Physicochemical Data
The fundamental characteristics of a molecule are critical for its application in research and development. The molecular formula and weight are primary identifiers.
Molecular Identity
Quantitative Data Summary
The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| 166.179 g/mol | Spectrum Chemical[2] | |
| 166.1799927 g/mol | CymitQuimica[3] | |
| Monoisotopic Mass | 166.074227566 Da | PubChem[1] |
Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of each atom in the molecule. The standard atomic weights used are approximately:
The calculation for C₈H₁₀N₂O₂ is as follows: (8 x 12.011) + (10 x 1.008) + (2 x 14.007) + (2 x 15.999) = 166.18 g/mol
Experimental Protocols
General Protocol for Physicochemical Characterization
-
Synthesis and Purification:
-
Synthesize this compound via a suitable organic reaction, such as the esterification of 3-(pyrimidin-5-yl)propanoic acid.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Monitor the purification process by thin-layer chromatography (TLC).
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess purity.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.
-
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method using a C18 column.
-
Use a mobile phase gradient of acetonitrile in water with 0.1% formic acid.
-
Determine the purity of the compound by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).
-
-
Workflow and Pathway Visualizations
As no specific signaling pathways involving this compound have been documented, a generalized workflow for the initial characterization and screening of a novel chemical compound is provided below.
Caption: A generalized workflow for the synthesis, characterization, and initial screening of a novel chemical compound.
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcd.com [chemcd.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 9. #1 - Hydrogen - H [hobart.k12.in.us]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. google.com [google.com]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its prevalence in natural molecules like nucleic acids and vitamins underscores its significance in biological systems. This has spurred extensive research into synthetic pyrimidine derivatives, revealing a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by interfering with the cellular processes essential for tumor growth and survival. Many of these compounds function as inhibitors of critical enzymes involved in cell cycle regulation and signal transduction.
A prominent mechanism of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][2] For instance, certain pyrimidine derivatives have been identified as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), crucial drivers in breast and other cancers.[3][4] The binding of these inhibitors to the ATP-binding site of the kinase domain effectively blocks downstream signaling pathways responsible for cell proliferation and survival.[5] Other derivatives exhibit their anticancer effects by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis, thereby starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[6]
The cytotoxic effects of these compounds are routinely evaluated using in vitro assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter determined in these studies.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative (VIIa) | 57 different cell lines | 0.326 - 4.31 | [7] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (melanoma) | 24.4 | [8] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (melanoma) | Not specified | [8] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (breast cancer) | 6.70 ± 1.02 | [9] |
| Pyrimidine-tethered chalcone (B-4) | A549 (lung cancer) | 20.49 ± 2.7 | [9] |
| 2,4-disubstituted-2-thiopyrimidine derivative | HepG2 (liver cancer) | Not specified | [10] |
| 2,4-disubstituted-2-thiopyrimidine derivative | UO-31 (renal cancer) | Not specified | [10] |
| Triazoloquinoxaline–chalcone derivative (7e) | MCF-7 (breast cancer) | 8.23 ± 0.25 | [9] |
| Xanthine/chalcone hybrid (11) | A549 (lung cancer) | 1.8 ± 0.7 | [9] |
| Xanthine/chalcone hybrid (11) | MCF-7 (breast cancer) | 1.3 ± 0.9 | [9] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains. Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine derivative (S7) | B. subtilis | 17.34 | [11] |
| Pyrimidine derivative (S7) | E. coli | 17.34 | [11] |
| Pyrimidine derivative (S1) | S. aureus | 16.26 | [11] |
| Chromeno[2,3-d]pyrimidine derivative | B. subtilis | 12.5 | [12] |
| Chromeno[2,3-d]pyrimidine derivative | E. coli | 12.5 | [12] |
| Chromeno[2,3-d]pyrimidine derivative | C. albicans | 25 | [12] |
| Dihydropyrimidine derivative | Gram-positive & Gram-negative bacteria | 14.72 | [12] |
| Dihydropyrimidine derivative | A. solani & F. oxysporum | 14.72 | [12] |
| Pyrazolo[3,4-d]pyrimidine derivative | S. aureus | 3.125 | [12] |
| 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione (AY4) | Gram-negative bacteria | Not specified (active at 500 µg/mL) | [13] |
| Pyrimidine derivative (3a) | M. tuberculosis H37Rv | 6.25 | [14] |
| Pyrimidine derivative (3b) | M. tuberculosis H37Rv | 6.25 | [14] |
| Pyrimidine derivative (3d) | M. tuberculosis H37Rv | 6.25 | [14] |
| Pyrimidine derivative (3f) | M. tuberculosis H37Rv | 6.25 | [14] |
Antiviral Activity: A Broad Front Against Viral Infections
Pyrimidine derivatives have shown considerable promise as antiviral agents, targeting a wide range of viruses, including influenza virus and coronaviruses.[15][16] Their antiviral mechanisms can involve the inhibition of viral enzymes, such as polymerases, or interference with viral entry and replication processes. The antiviral potency is often quantified by the 50% effective concentration (EC50), which represents the concentration of a drug that inhibits a viral process by 50%.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Gemcitabine | Influenza viruses | 0.3 - 0.7 | [16] |
| Gemcitabine derivative (1) | Influenza viruses | 22.5 - 54.2 | [16] |
| Gemcitabine derivative (3a) | Influenza viruses | 3.1 - 6.2 | [16] |
| Gemcitabine derivative (2a) | Influenza viruses | 0.6 - 0.9 | [16] |
| Gemcitabine derivative (2h) | SARS-CoV-2 | 0.78 | [16] |
| Arbidol derivative (1) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |
| Arbidol derivative (3) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |
| Arbidol derivative (4) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a multitude of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19][20] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)
| Compound/Derivative Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-5-carbonitrile (3b) | 0.20 ± 0.01 | Not specified | [19] |
| Pyrimidine-5-carbonitrile (5b) | 0.18 ± 0.01 | Not specified | [19] |
| Pyrimidine-5-carbonitrile (5d) | 0.16 ± 0.01 | Not specified | [19] |
| Pyrimidine derivative (L1) | Not specified (highly selective for COX-2) | High | [18] |
| Pyrimidine derivative (L2) | Not specified (highly selective for COX-2) | High | [18] |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | Not specified (potential COX-2 inhibitor) | Not specified | [21] |
Experimental Protocols
A fundamental aspect of drug discovery and development is the use of robust and reproducible experimental assays. The following sections detail the methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
Synthesis of Pyrimidine Derivatives: A General Approach
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[22][23][24][25] A common and versatile method is the Principal Synthesis, which utilizes a three-carbon component and a nitrogen-carbon-nitrogen component.
General Procedure:
-
Reactant Preparation: The 1,3-dicarbonyl compound (e.g., a β-ketoester or a chalcone) and the amidine-containing reactant (e.g., guanidine, urea, or thiourea) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: A catalyst, which can be either acidic (e.g., HCl) or basic (e.g., sodium ethoxide), is added to the reaction mixture to facilitate the condensation.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period, ranging from a few hours to overnight, to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water or by concentrating the solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent to yield the desired pyrimidine derivative.
Note: The specific reactants, catalysts, solvents, and reaction conditions can be varied to synthesize a wide range of substituted pyrimidine derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[29][30][31][32][33]
Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the solidified agar plates.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Compound Application: Add a defined volume of the pyrimidine derivative solution (at various concentrations) and a control solvent into the wells. A standard antibiotic can be used as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[20][21][34][35][36]
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, and the test pyrimidine derivatives in a suitable buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the heme cofactor, the COX-2 enzyme, and the test compound at various concentrations. Incubate this mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a colorimetric substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), followed immediately by the addition of arachidonic acid.
-
Kinetic Measurement: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biological systems is crucial for understanding the mechanisms of drug action. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR/HER2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Caption: Canonical BMP2/SMAD1 Signaling Pathway in Osteogenesis.
Caption: General Experimental Workflow for Pyrimidine-Based Drug Discovery.
Conclusion
The diverse and potent biological activities of pyrimidine derivatives solidify their position as a privileged scaffold in drug discovery. The ability to readily synthesize a vast library of analogues allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced efficacy and selectivity. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of heterocyclic compounds. Continued exploration of novel pyrimidine derivatives and their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pharmascholars.com [pharmascholars.com]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bu.edu.eg [bu.edu.eg]
- 23. Pyrimidine synthesis [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
- 25. growingscience.com [growingscience.com]
- 26. researchhub.com [researchhub.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. cyrusbio.com.tw [cyrusbio.com.tw]
- 29. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 30. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. heteroletters.org [heteroletters.org]
- 34. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic building block of significant interest in the field of medicinal chemistry. While not extensively studied for its own direct biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex molecules with a wide range of therapeutic applications. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, and derivatives of this compound have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the design and discovery of novel drug candidates. Detailed experimental workflows and the structural landscape of its derivatives are presented to aid researchers in harnessing the potential of this valuable scaffold.
Chemical and Physical Properties
This compound is a stable, readily handled organic compound. Its key physicochemical properties are summarized in the table below, providing essential information for its use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 224776-16-3 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | [1] |
| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | [1] |
| Appearance | Solid | |
| Purity | Typically >95% (commercially available) |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be crucial for cost-effective scale-up or for the preparation of specialized analogs. A common synthetic approach involves the cyclocondensation of a suitable precursor with an amidine. The following diagram illustrates a generalized workflow for the synthesis of 3-(pyrimidinyl)propanoates.
Example Experimental Protocol: Synthesis of 3-(Pyrimidinyl)propanoates from Levulinic Acid Derivatives
This protocol is adapted from a general method for the synthesis of 3-(pyrimidinyl)propanoates.
Materials:
-
Methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoate (derived from levulinic acid)
-
Amidine hydrochloride (e.g., formamidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
The amidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature.
-
The methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoate, dissolved in ethanol, is added dropwise to the reaction mixture.
-
The mixture is refluxed for 4-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(pyrimidinyl)propanoate.
Role in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The primary utility of this compound in medicinal chemistry is as a foundational scaffold. The pyrimidine ring is a key structural motif in a vast array of biologically active compounds. The propanoate side chain offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
The following diagram illustrates how this compound can be utilized as a starting point for the synthesis of more complex, potentially bioactive molecules.
Potential Therapeutic Areas
While direct biological data for the title compound is scarce, the pyrimidine core is associated with a broad spectrum of pharmacological activities.[2] Derivatives incorporating the pyrimidin-5-yl-propanoate moiety could be rationally designed to target a variety of diseases.
-
Oncology: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. The pyrimidine scaffold can be elaborated to target kinases, topoisomerases, and other proteins involved in cancer progression.[3][4][5]
-
Infectious Diseases: The pyrimidine ring is a component of some antibacterial, antifungal, and antiviral agents.
-
Inflammation and Immunology: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[1]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds derived from this compound. These should be adapted based on the specific therapeutic target and compound properties.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of synthesized pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Normal cell line (e.g., NHDF) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrimidine derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
Standard antimicrobial agents as positive controls (e.g., ciprofloxacin, fluconazole)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold can lead to the identification of compounds with improved potency and selectivity. The following diagram highlights key positions for modification to explore the SAR of this class of compounds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a scaffold for the synthesis of diverse, biologically active molecules is clear. The pyrimidine core, coupled with the modifiable propanoate side chain, provides a robust platform for the development of novel therapeutics across a range of disease areas. This guide has provided an overview of its properties, synthesis, and potential applications, along with generalized experimental protocols to facilitate further research and drug discovery efforts centered around this promising chemical entity. Researchers are encouraged to explore the vast chemical space accessible from this intermediate to uncover the next generation of pyrimidine-based medicines.
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(pyrimidin-5-yl)propanoate, a pyrimidine derivative with the chemical formula C₈H₁₀N₂O₂ and CAS number 224776-16-3, represents a key building block in the synthesis of a variety of more complex molecules of interest in medicinal chemistry. While the specific discovery and historical timeline of this compound are not extensively documented in readily available literature, its significance can be inferred from its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the available information regarding its synthesis, properties, and the broader historical and scientific context of pyrimidine derivatives in drug discovery.
Introduction to Pyrimidine Derivatives in Medicinal Chemistry
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades. The exploration of pyrimidine-based compounds has led to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, antibacterial, and antifungal properties.
The historical importance of pyrimidine chemistry is underscored by the continuous development of novel synthetic methodologies to access functionalized pyrimidine rings. These methods are crucial for creating diverse libraries of compounds for drug screening and for the efficient synthesis of targeted therapeutic agents. This compound emerges in this context as a valuable intermediate, providing a reactive handle for further molecular elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 224776-16-3 | PubChem |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
Table 1: Physicochemical Properties of this compound
Synthesis of 3-(Pyrimidinyl)propanoates: A General Approach
While a specific, dedicated synthesis for this compound is not prominently described in the literature, a general and efficient method for the synthesis of substituted 3-(pyrimidinyl)propanoates has been reported by Flores et al. (2013). This approach, which starts from levulinic acid, provides a plausible and adaptable route to the target compound.
The key step in this synthesis is the cyclocondensation of a β-alkoxy-α,β-unsaturated ketone with an amidine or a related nitrogen-containing nucleophile. This methodology allows for the construction of the pyrimidine ring with a propanoate side chain at a specific position.
General Experimental Protocol (Adapted from Flores et al., 2013)
The following protocol is a generalized adaptation for the synthesis of 3-(pyrimidinyl)propanoates. The synthesis of the unsubstituted this compound would likely involve the use of formamidine as the nitrogen-containing component in the cyclocondensation step.
Step 1: Synthesis of a β-alkoxy-α,β-unsaturated ketone precursor.
This precursor can be synthesized from levulinic acid through a series of steps involving esterification and reaction with a trialkyl orthoformate.
Step 2: Cyclocondensation to form the pyrimidine ring.
To a solution of the β-alkoxy-α,β-unsaturated ketone precursor in a suitable solvent (e.g., ethanol, isopropanol), the appropriate amidine (e.g., formamidine hydrochloride) and a base (e.g., sodium ethoxide) are added. The reaction mixture is then heated under reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification.
Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(pyrimidinyl)propanoate.
Quantitative Data from Analogous Syntheses (Flores et al., 2013)
The study by Flores et al. reports yields for a series of trihalomethyl-substituted 3-(pyrimidinyl)propanoates. While not directly applicable to the unsubstituted target molecule, these values provide an indication of the efficiency of the general synthetic route.
| Compound | R Group on Pyrimidine | Yield (%) |
| Methyl 3-(2-amino-6-(trifluoromethyl)pyrimidin-4-yl)propanoate | CF₃ | 73 |
| Methyl 3-(2,6-bis(trifluoromethyl)pyrimidin-4-yl)propanoate | CF₃ | 62 |
| Methyl 3-(2-methyl-6-(trichloromethyl)pyrimidin-4-yl)propanoate | CCl₃ | 83 |
| Methyl 3-(2-phenyl-6-(trichloromethyl)pyrimidin-4-yl)propanoate | CCl₃ | 72 |
Table 2: Reported Yields for Analogous Substituted 3-(Pyrimidinyl)propanoates
Visualization of the Synthetic Pathway
The general synthetic approach described by Flores et al. (2013) can be visualized as a logical workflow.
Caption: General synthetic workflow for 3-(pyrimidinyl)propanoates.
Discovery and History: An Inferred Perspective
The specific historical details of the first synthesis and discovery of this compound are not well-documented in major chemical databases or historical reviews of pyrimidine chemistry. It is likely that this compound was first synthesized as an intermediate in a larger drug discovery program, and its preparation was therefore not the primary focus of a dedicated publication.
The presence of a WIPO patent search link in its PubChem entry suggests that the compound is likely mentioned within the patent literature. However, a direct and unambiguous claim for its initial synthesis has not been identified. Such mentions are often as a starting material or intermediate for the synthesis of more complex, biologically active molecules. This highlights a common scenario in medicinal chemistry where the novelty and focus lie with the final compounds that exhibit therapeutic potential, rather than the individual building blocks.
The history of this compound is therefore intrinsically linked to the broader history of pyrimidine-based drug discovery. As researchers have sought to explore the chemical space around the pyrimidine scaffold, the need for versatile and functionalized intermediates like this one has grown.
Biological Activity and Applications
There is currently no specific information available in the public domain regarding the biological activity of this compound itself. Its primary role appears to be that of a chemical building block. The propanoate side chain offers a versatile point of attachment or modification for the synthesis of more complex molecules that may be designed to interact with specific biological targets.
The logical workflow for its application in drug discovery can be visualized as follows:
Caption: Application of the compound in a drug discovery workflow.
Conclusion
This compound is a valuable, albeit not extensively documented, intermediate in the field of medicinal chemistry. While its specific discovery and history remain somewhat obscure, its utility is evident from its role as a building block for more complex pyrimidine derivatives. The general synthetic strategies for analogous compounds provide a clear and adaptable path for its preparation. For researchers and scientists in drug development, this compound represents a key starting point for the exploration of novel chemical space around the biologically significant pyrimidine scaffold. Future research and publications may yet shed more light on the specific origins and potential biological activities of this versatile chemical entity.
Technical Guide on the Natural Product Status of Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the inquiry into the natural occurrence of Methyl 3-(pyrimidin-5-yl)propanoate. A thorough review of scientific literature and chemical databases indicates that this compound is not a known naturally occurring product. It is documented and available commercially as a synthetic compound. This guide will establish its synthetic origin and provide a broader context on pyrimidine derivatives found in nature. Furthermore, it will present a generalized framework for the discovery and isolation of novel natural products, including representative experimental workflows and data presentation formats as requested, to serve as a methodological reference for researchers in the field.
Natural Occurrence of this compound: A Review of the Evidence
Extensive searches of scientific databases, including PubChem, have failed to yield any evidence of this compound being isolated from a natural source (e.g., plant, fungus, marine organism, or bacterium). The compound, identified by CAS number 224776-16-3, is listed in chemical catalogs as a synthetic molecule available for laboratory use.[1][2]
While the pyrimidine scaffold is a fundamental component of many natural products, from nucleic acids to complex alkaloids, this specific ester derivative has not been reported as a metabolite in any organism studied to date.[3][4][5] Therefore, any research or development involving this compound should proceed on the assumption of its synthetic origin.
The Pyrimidine Moiety in Natural Products
The pyrimidine ring system is a vital heterocyclic scaffold found in a vast array of biologically significant natural products.[4][5] Its presence is central to the structure of nucleobases (uracil, thymine, and cytosine) that form the building blocks of DNA and RNA. Beyond this primary metabolic role, more complex pyrimidine derivatives are found in nature, often exhibiting potent biological activities. A well-known example is Thiamine (Vitamin B1), which contains a pyrimidine ring linked to a thiazolium ring and is essential for carbohydrate metabolism.[6] The broad distribution and diverse bioactivity of pyrimidine-containing natural products make them a continued focus of drug discovery efforts.[7][8]
Quantitative Data on Natural Occurrence
As this compound has not been identified as a natural product, there is no quantitative data regarding its concentration or prevalence in any natural source. For illustrative purposes, the table below is presented as a template for how such data would be structured if the compound were to be discovered in nature in the future.
| Natural Source (Species) | Part/Tissue Analyzed | Method of Quantification | Concentration (e.g., µg/g of dry weight) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Table 1. Template for Quantitative Data of a Natural Product. No data is available for this compound.
General Methodology for Natural Product Discovery and Isolation
While there are no specific protocols for the isolation of this compound from a natural source, this section provides a generalized, technically detailed methodology for the bioassay-guided isolation of novel bioactive compounds. This process is a cornerstone of natural product chemistry and drug discovery.[9]
-
Collection and Preparation of Source Material:
-
Collect the biological material (e.g., plant leaves, microbial culture).
-
Clean, dry (e.g., lyophilize or air-dry), and grind the material to a fine powder to maximize surface area for extraction.
-
-
Crude Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered material with a solvent of appropriate polarity (e.g., 85% methanol) for an extended period (e.g., 24-48 hours) until the solvent runs clear.[10]
-
Remove the solvent from the extract in vacuo using a rotary evaporator to yield the crude extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Dissolve the crude extract in a water/methanol mixture.
-
Sequentially partition the extract against a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[10] This separates compounds based on their polarity, simplifying the mixture.
-
Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.
-
-
Bioassay Screening:
-
Screen the crude extract and all subsequent fractions for the desired biological activity (e.g., antimicrobial, cytotoxic, enzyme inhibitory).
-
Identify the most active fraction(s) for further purification.
-
-
Chromatographic Separation and Isolation:
-
Subject the most active fraction to a series of chromatographic techniques. This typically starts with Preparative Layer Chromatography (PLC) or column chromatography (e.g., silica gel, Sephadex).[10]
-
Elute the column with a solvent gradient of increasing polarity to separate the components.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions containing similar compounds (based on TLC profiles) and continue to bioassay them to track the activity.
-
Perform further purification of the active fractions using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), to isolate pure compounds.[10]
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure, active compound using a combination of spectroscopic methods:
-
NMR (Nuclear Magnetic Resonance): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.
-
MS (Mass Spectrometry): To determine the molecular weight and elemental formula.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups.[10]
-
-
The logical flow of this widely used methodology is depicted in the diagram below.
Diagram 1. A generalized workflow for bioassay-guided natural product isolation.
Conclusion
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. novapublishers.com [novapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine - Wikipedia [en.wikipedia.org]
- 7. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mjaabu.com [mjaabu.com]
Potential Therapeutic Applications of Methyl 3-(pyrimidin-5-yl)propanoate: A Technical Whitepaper
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of Methyl 3-(pyrimidin-5-yl)propanoate based on the known biological activities of the broader class of pyrimidine derivatives. As of the latest literature search, no specific studies detailing the therapeutic applications, biological activity, or experimental protocols for this compound have been publicly documented. The information presented herein is extrapolated from research on structurally related compounds and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids (cytosine, thymine, and uracil) and is a prominent feature in a multitude of clinically approved drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for designing molecules that can effectively interact with a wide array of biological targets.[5] Consequently, pyrimidine derivatives have been extensively explored and developed for a diverse range of therapeutic indications, including cancer, infectious diseases, and inflammatory conditions.[6][1][2][3][4][7][8][9]
This compound, with its core pyrimidine structure, represents a lead compound for the development of novel therapeutics. This whitepaper will explore its potential applications by examining the established roles of pyrimidine derivatives in various disease areas, with a focus on oncology, inflammation, and infectious diseases.
Potential Therapeutic Areas
The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[7][8][10][11] Numerous pyrimidine-based drugs, such as 5-fluorouracil, are widely used in chemotherapy.[6][7] The versatility of the pyrimidine ring allows for its incorporation into molecules that target various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.
2.1.1. Kinase Inhibition
A significant number of pyrimidine derivatives function as protein kinase inhibitors.[11][12][13][14] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[14]
-
Potential Targets: Based on the activities of other pyrimidine derivatives, this compound could potentially be modified to target kinases such as:
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrimidine-5-carboxamides | Syk | 13 mg/kg (in vivo) | [15] |
| Pyrrolo[2,3-d]pyrimidine Antifolates | hDHFR | 60 nM | [16] |
| Thiazolo-benzothiazole-pyrimidines | MCF-7 | 2.74 µM | [2] |
| Thiazolo-benzothiazole-pyrimidines | HepG2 | 4.92 µM | [2] |
| Thiazolo-benzothiazole-pyrimidines | A549 | 1.96 µM | [2] |
2.1.2. Dihydrofolate Reductase (DHFR) Inhibition
Pyrimidine-containing compounds, particularly those with a pyrrolo[2,3-d]pyrimidine core, have been developed as potent inhibitors of dihydrofolate reductase (DHFR).[16][17] DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, making it an effective anticancer and antimicrobial target.
Experimental Protocols: A General Workflow for Screening Pyrimidine Derivatives as Kinase Inhibitors
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyrimidine-based kinase inhibitors.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its chemical synthesis, physicochemical properties, and spectroscopic characterization. While direct biological studies on this specific molecule are limited, this document also explores the well-documented biological activities of the broader pyrimidine scaffold to provide a context for its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the chemical utility and potential pharmacological relevance of this compound and its derivatives.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold in the field of medicinal chemistry and chemical biology. As a core component of nucleobases such as cytosine, thymine, and uracil, it plays a central role in the structure and function of nucleic acids. Beyond its role in genetics, the pyrimidine moiety is a "privileged structure" in drug discovery, appearing in a diverse range of therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and cardiovascular indications. The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This compound represents a specific example of a functionalized pyrimidine, offering a reactive handle for further chemical modification and library synthesis. Understanding its synthesis and chemical behavior is a critical first step for its exploration in drug discovery programs.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in Table 1. These data are compiled from publicly available chemical databases and provide a baseline for its handling, characterization, and use in chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| CAS Number | 224776-16-3 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Not reported | --- |
| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC(=O)CCC1=CN=CN=C1 | PubChem[1] |
Synthesis and Characterization
The synthesis of 3-(pyrimidinyl)propanoates has been reported via the cyclocondensation of β-alkoxy-α,β-unsaturated ketones with amidines. A relevant example is the synthesis of related derivatives from levulinic acid, which provides a template for the preparation of this compound.
Experimental Protocol: Synthesis of a 3-(Pyrimidinyl)propanoate Derivative
The following protocol is adapted from a reported synthesis of 3-(pyrimidinyl)propanoates and outlines a general procedure that could be applied for the synthesis of this compound.
General Procedure:
-
Preparation of the β-enamino ketone precursor: A solution of a suitable β-ketoester (1 equivalent) in an appropriate solvent (e.g., toluene) is treated with a formylating agent (e.g., dimethylformamide dimethyl acetal) and heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino ketone.
-
Cyclocondensation with Amidines: The crude β-enamino ketone (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol). To this solution, the desired amidine hydrochloride (e.g., formamidine hydrochloride, 1.2 equivalents) and a base (e.g., sodium ethoxide, 1.5 equivalents) are added.
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(pyrimidinyl)propanoate.
Spectroscopic Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The expected spectral data are summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region, δ 8.5-9.5 ppm), a singlet for the methyl ester protons (δ ~3.7 ppm), and two triplets for the methylene protons of the propanoate chain (δ ~2.5-3.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (δ ~170 ppm), the pyrimidine ring carbons (δ ~140-160 ppm), the methyl ester carbon (δ ~52 ppm), and the two methylene carbons of the propanoate chain (δ ~25-35 ppm). |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 166.18). |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (around 1500-1600 cm⁻¹), and C-H stretches. |
Synthesis Workflow Diagram
The general synthetic approach is depicted in the following workflow diagram.
Caption: General synthesis workflow for 3-(pyrimidinyl)propanoates.
Biological and Pharmacological Context
While there is a lack of direct biological data for this compound, the pyrimidine scaffold is a cornerstone of many biologically active molecules. This section provides an overview of the known activities of pyrimidine derivatives to contextualize the potential of the target compound as a building block in drug discovery.
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a common feature in a vast number of compounds with a wide range of pharmacological activities. These include:
-
Anticancer Agents: Pyrimidine analogs are widely used in cancer chemotherapy. For instance, 5-fluorouracil is a well-known antimetabolite that interferes with DNA synthesis. More recently, pyrimidine-based kinase inhibitors have been developed to target specific signaling pathways dysregulated in cancer.
-
Antimicrobial Agents: The pyrimidine ring is present in several antibacterial and antifungal drugs. For example, trimethoprim is a dihydrofolate reductase inhibitor that exhibits antibacterial activity.
-
Antiviral Agents: Many antiviral drugs, particularly those targeting viral replication, incorporate a pyrimidine or a related nucleoside analog structure. Zidovudine (AZT), an anti-HIV drug, is a classic example.
-
Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown activity as CNS modulators, including sedative and hypnotic effects.
Potential Utility of this compound in Drug Discovery
Given the lack of specific biological data, the primary utility of this compound in drug discovery is likely as a chemical intermediate or a scaffold for the synthesis of more complex molecules. The propanoate side chain offers a versatile point for chemical modification. For example:
-
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.
-
The ester can be reduced to the corresponding alcohol, which can be further functionalized.
-
The pyrimidine ring itself can be a key pharmacophoric element, and the propanoate side chain can be used to modulate physicochemical properties such as solubility and lipophilicity, or to introduce additional binding interactions with a biological target.
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a readily accessible pyrimidine derivative with potential as a versatile building block in medicinal chemistry. While direct evidence of its biological activity is currently lacking in the public literature, the well-established importance of the pyrimidine scaffold in a wide range of therapeutic areas suggests that derivatives of this compound could hold significant pharmacological potential. This technical guide has summarized the available information on its chemical properties and synthesis, and has provided a framework for its potential application in drug discovery. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate from Pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-(pyrimidin-5-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the direct bromination of pyrimidine to yield 5-bromopyrimidine, followed by a palladium-catalyzed Heck cross-coupling reaction with methyl acrylate. This methodology offers a reliable and scalable route to the target compound. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. This compound serves as a versatile intermediate, enabling the introduction of a propanoate side chain at the C-5 position of the pyrimidine ring. This side chain can be further modified to create a diverse range of molecular architectures for drug discovery programs. The described synthetic route is robust and employs common laboratory reagents and techniques.
Reaction Pathway
The overall synthetic scheme is presented below. Pyrimidine is first subjected to electrophilic bromination to afford 5-bromopyrimidine. This intermediate is then coupled with methyl acrylate via a Heck reaction to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromopyrimidine
This protocol is adapted from established methods of direct bromination of pyrimidine.
Materials:
-
Pyrimidine
-
Pyrimidine Hydrochloride
-
Bromine (Br₂)
-
Nitrobenzene (or other suitable aromatic solvent)
-
Sodium bisulfite solution
-
Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of pyrimidine hydrochloride in nitrobenzene is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
The mixture is heated to approximately 130°C.
-
Bromine is added dropwise to the heated suspension over a period of 60 minutes.
-
After the addition is complete, the reaction mixture is maintained at 130°C for an additional 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting 5-bromopyrimidine hydrobromide is treated with a sodium bisulfite solution to remove any excess bromine.
-
The solution is made alkaline with a potassium hydroxide solution and then extracted with chloroform.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-bromopyrimidine.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for 5-Bromopyrimidine:
| Parameter | Value |
| Molecular Formula | C₄H₃BrN₂ |
| Molecular Weight | 158.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 73-75 °C |
| Typical Yield | 60-70% |
| ¹H NMR (CDCl₃) | δ 9.18 (s, 1H), 8.95 (s, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 158.9, 157.6, 118.9 ppm |
| Mass Spectrum (EI) | m/z 158/160 (M⁺), 79 (M⁺ - Br) |
Step 2: Synthesis of this compound via Heck Reaction
This protocol is a generalized procedure based on known Heck coupling reactions of aryl bromides with acrylates.
Materials:
-
5-Bromopyrimidine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, palladium(II) acetate, and triphenylphosphine.
-
Add the solvent (e.g., DMF or MeCN) to the flask, followed by the base (e.g., K₂CO₃ or Et₃N) and methyl acrylate.
-
The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Quantitative Data for this compound:
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Typical Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ 9.12 (s, 1H), 8.70 (s, 2H), 3.68 (s, 3H), 3.05 (t, 2H), 2.75 (t, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 172.5, 158.0, 156.5, 128.0, 52.0, 33.0, 28.0 ppm |
| Mass Spectrum (ESI) | m/z 167.08 [M+H]⁺, 189.06 [M+Na]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The two-step synthesis of this compound from pyrimidine presented herein provides a clear and efficient pathway for obtaining this valuable chemical intermediate. The detailed protocols and compiled quantitative data are intended to facilitate the successful implementation of this synthesis in a research and development setting. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the field of medicinal chemistry.
Application Notes and Protocols: Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed synthesis of Methyl 3-(pyrimidin-5-yl)propanoate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for pyrimidine ring formation, specifically the [3+3] cyclocondensation of a β-dicarbonyl equivalent with an amidine. This protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, it includes expected analytical data for the characterization of the final product and illustrative diagrams to clarify the experimental workflow and potential applications in structure-activity relationship (SAR) studies.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. Their structural motif is a key component in numerous drugs, including anticancer agents and antivirals. This compound serves as a versatile intermediate, enabling the introduction of a propanoate side chain onto a pyrimidine core. This functional group can be further modified to explore structure-activity relationships in drug design and development programs. The following protocol details a robust and efficient laboratory-scale synthesis of this compound.
Data Presentation
Table 1: Reagent and Product Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 224776-16-3 | >95 |
| Starting Material (Proposed) | - | - | - | - |
| Reagents | - | - | - | - |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts (δ, ppm): 9.1 (s, 1H, pyrimidine H2), 8.7 (s, 2H, pyrimidine H4, H6), 3.7 (s, 3H, OCH₃), 3.0 (t, 2H, CH₂ adjacent to pyrimidine), 2.8 (t, 2H, CH₂ adjacent to ester) |
| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated shifts (δ, ppm): 172 (C=O), 158 (pyrimidine C2), 156 (pyrimidine C4, C6), 130 (pyrimidine C5), 52 (OCH₃), 32 (CH₂ adjacent to ester), 25 (CH₂ adjacent to pyrimidine) |
| Mass Spectrometry (ESI+) | m/z: 167.08 [M+H]⁺ |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (by HPLC) | ≥95% |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available materials. The key transformation is a cyclocondensation reaction to form the pyrimidine ring.
Step 1: Synthesis of a Suitable β-Ketoester Precursor
A suitable precursor for the cyclocondensation can be synthesized from readily available starting materials. One common approach involves the acylation of a malonic ester derivative.
Step 2: Cyclocondensation to form this compound
The pyrimidine ring is formed via the reaction of the β-ketoester intermediate with formamidine hydrochloride in the presence of a base.
Materials:
-
β-Ketoester precursor (from Step 1)
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add the β-ketoester precursor (1.0 equivalent) at room temperature.
-
Add formamidine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role in Structure-Activity Relationship (SAR) studies.
Application Note: Comprehensive Characterization of Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of Methyl 3-(pyrimidin-5-yl)propanoate, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for structural elucidation and purity assessment. Predicted spectral data are provided to guide researchers in their analytical endeavors.
Introduction
This compound (Figure 1) is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. Accurate and thorough characterization of this compound is critical to ensure the quality, purity, and identity of intermediates used in the synthesis of active pharmaceutical ingredients (APIs). This application note outlines the standard analytical techniques and detailed protocols for the definitive characterization of this molecule.
Figure 1. Chemical Structure of this compound
Molecular Formula: C₈H₁₀N₂O₂[1] Molecular Weight: 166.18 g/mol [1]
Analytical Methods and Protocols
A logical workflow for the characterization of this compound is presented below. This workflow ensures a comprehensive analysis of the compound's identity, structure, and purity.
Caption: Workflow for the Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
2.1.1. ¹H NMR Spectroscopy Protocol
| Parameter | Value |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Concentration | 5-10 mg/mL |
| Temperature | 25 °C |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 1H | H2 (pyrimidine) |
| ~8.7 | Singlet | 2H | H4, H6 (pyrimidine) |
| ~3.7 | Singlet | 3H | -OCH₃ |
| ~3.0 | Triplet | 2H | -CH₂- (alpha to pyrimidine) |
| ~2.8 | Triplet | 2H | -CH₂- (alpha to carbonyl) |
2.1.2. ¹³C NMR Spectroscopy Protocol
| Parameter | Value |
| Instrument | 100 MHz NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Standard | CDCl₃ at 77.16 ppm |
| Concentration | 20-30 mg/mL |
| Temperature | 25 °C |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~158 | C2 (pyrimidine) |
| ~157 | C4, C6 (pyrimidine) |
| ~130 | C5 (pyrimidine) |
| ~52 | -OCH₃ |
| ~33 | -CH₂- (alpha to carbonyl) |
| ~28 | -CH₂- (alpha to pyrimidine) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
| Parameter | Value |
| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Solvent | Acetonitrile/Water (1:1) with 0.1% Formic Acid |
| Infusion Rate | 5 µL/min |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 167.0818 | [M+H]⁺ |
| 189.0637 | [M+Na]⁺ |
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion is expected to involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO), as well as cleavage of the bond between the ethyl chain and the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.
2.3.1. Reverse-Phase HPLC Protocol
| Parameter | Value |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) |
Expected Results:
A successful separation should yield a single major peak corresponding to this compound. The purity can be calculated based on the area of this peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the theoretical values calculated from the molecular formula.
2.4.1. Elemental Analysis Protocol
| Parameter | Value |
| Instrument | CHN Elemental Analyzer |
| Sample Weight | 2-3 mg |
| Method | Combustion Analysis |
Theoretical Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 57.82 |
| Hydrogen (H) | 6.07 |
| Nitrogen (N) | 16.86 |
| Oxygen (O) | 19.25 |
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.
Data Summary
The following table summarizes the expected analytical data for the characterization of this compound.
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | ~9.1 (s, 1H), ~8.7 (s, 2H), ~3.7 (s, 3H), ~3.0 (t, 2H), ~2.8 (t, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | ~172, ~158, ~157, ~130, ~52, ~33, ~28 |
| ESI-MS | [M+H]⁺ | 167.0818 |
| HPLC | Purity | >95% (typical) |
| Elemental Analysis | %C, %H, %N | 57.82±0.4, 6.07±0.4, 16.86±0.4 |
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive approach to the characterization of this compound. The detailed protocols and predicted data in this application note serve as a valuable resource for researchers and scientists in ensuring the identity, structure, and purity of this important chemical intermediate.
References
Application Notes and Protocols: NMR Spectroscopic Data of Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound Methyl 3-(pyrimidin-5-yl)propanoate. Due to the limited availability of public experimental data, this report outlines the expected spectroscopic characteristics based on chemical structure analysis and provides a generalized protocol for the synthesis and NMR analysis of this compound. This information is intended to guide researchers in the characterization and utilization of this compound in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
CAS Number: 224776-16-3
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data
The expected proton NMR signals for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts (δ) are estimated based on the electronic environment of the protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2', H6' (pyrimidine ring) | ~ 8.7 - 9.2 | Singlet | 2H |
| H4' (pyrimidine ring) | ~ 8.5 - 8.9 | Singlet | 1H |
| -O-CH₃ (methyl ester) | ~ 3.7 | Singlet | 3H |
| -CH₂- (adjacent to pyrimidine) | ~ 2.9 - 3.2 | Triplet | 2H |
| -CH₂- (adjacent to carbonyl) | ~ 2.6 - 2.9 | Triplet | 2H |
Predicted ¹³C NMR Data
The anticipated carbon-13 NMR signals are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~ 170 - 175 |
| C2', C6' (pyrimidine ring) | ~ 155 - 160 |
| C4' (pyrimidine ring) | ~ 150 - 155 |
| C5' (pyrimidine ring) | ~ 125 - 135 |
| -O-CH₃ (methyl ester) | ~ 50 - 55 |
| -CH₂- (adjacent to pyrimidine) | ~ 30 - 35 |
| -CH₂- (adjacent to carbonyl) | ~ 25 - 30 |
Experimental Protocols
The following sections detail a general methodology for the synthesis and NMR spectroscopic analysis of this compound.
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction between a 5-halopyrimidine and a suitable propanoate derivative.
Materials:
-
5-Bromopyrimidine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 5-bromopyrimidine (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous toluene to dissolve the solids.
-
To this mixture, add methyl acrylate (1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
NMR Sample Preparation and Data Acquisition Protocol
Materials:
-
This compound, purified
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for ¹H).
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) where applicable.
Visualizations
Chemical Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and NMR analysis of the title compound.
Application Note: Quantitative Analysis of Methyl 3-(pyrimidin-5-yl)propanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of Methyl 3-(pyrimidin-5-yl)propanoate in a research setting. The method utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, providing high specificity and accuracy for the detection and quantification of this pyrimidine derivative. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided. This methodology is suitable for researchers in drug discovery, metabolomics, and related fields who require precise measurement of this compound.
Introduction
This compound is a heterocyclic compound containing a pyrimidine ring, a core structure in many biologically significant molecules, including nucleobases. The analysis of pyrimidine derivatives is crucial in various research areas, such as the development of novel therapeutics and the study of metabolic pathways. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the identification and quantification of such small molecules in complex matrices. This application note provides a comprehensive protocol for the analysis of this compound, enabling researchers to achieve reliable and reproducible results.
Experimental
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data in LC-MS analysis. The following protocol is a general guideline and may require optimization for specific sample matrices.
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in an organic solvent such as methanol or acetonitrile.
-
Standard Curve Preparation : Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards. The concentration range should be selected to encompass the expected concentration of the analyte in the samples.
-
Sample Extraction (from a biological matrix, for example) :
-
Protein Precipitation : For plasma or serum samples, a protein precipitation step is often necessary. Add three parts of a cold organic solvent (e.g., acetonitrile or methanol) to one part of the sample.
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the analyte.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before transferring it to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for the separation of this moderately polar compound.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
Mass Spectrometry
-
System : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Source Parameters :
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 400 °C.
-
Nebulizer Gas Flow : Optimized for the specific instrument.
-
Sheath Gas Flow : Optimized for the specific instrument.
-
Data Analysis
The data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Results
The molecular formula of this compound is C₈H₁₀N₂O₂. Its monoisotopic mass is 166.0742 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ will be observed at m/z 167.0815. For quantitative analysis using MRM, a precursor ion and a product ion are selected. The precursor ion is typically the protonated molecule. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Predicted Fragmentation Pattern
Based on the structure of this compound, the following fragmentation pattern is predicted. The primary fragmentation would likely involve the ester group and the bond between the propyl chain and the pyrimidine ring.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Structure/Loss |
| 167.08 | 135.06 | Loss of methanol (CH₃OH) |
| 167.08 | 107.05 | Cleavage of the propanoate group, leaving the pyrimidinemethyl fragment |
| 167.08 | 79.04 | Pyrimidine ring fragment |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified overview of pyrimidine metabolism pathways.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of this compound by LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry parameters can serve as a starting point for method development and can be adapted for various research applications. The high selectivity and sensitivity of this method make it well-suited for the accurate quantification of this compound in complex biological and chemical samples.
Application Notes and Protocols for Methyl 3-(pyrimidin-5-yl)propanoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies. While not extensively documented as a direct precursor to a marketed drug, its structural components suggest its utility as a starting material or intermediate for the synthesis of novel therapeutic agents. This document provides an overview of its potential applications, with a focus on its role as a scaffold for the development of enzyme inhibitors, particularly in the context of oncology.
The pyrimidine core is a key feature of several inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a validated target in various cancers. PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction. Its overexpression is linked to poor prognosis in multiple malignancies, making it an attractive target for therapeutic intervention.
These application notes will explore the hypothetical use of this compound in the synthesis of PRMT5 inhibitors and provide generalized protocols for relevant experimental procedures.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 224776-16-3[1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Application in the Synthesis of PRMT5 Inhibitors
This compound can serve as a versatile starting material for the elaboration of more complex molecules designed to inhibit PRMT5. The pyrimidine ring can act as a central scaffold, with the propanoate side chain offering a handle for further chemical modifications to introduce functionalities that can interact with the enzyme's active site or allosteric pockets.
A general synthetic strategy could involve the modification of the propanoate group and/or substitution on the pyrimidine ring to generate a library of derivatives for screening.
Hypothetical Synthesis of a Pyrimidine-Based PRMT5 Inhibitor
The following workflow outlines a plausible, albeit hypothetical, synthetic route from this compound to a potential PRMT5 inhibitor. This is a representative scheme to illustrate the utility of the starting material.
Caption: Hypothetical workflow for the synthesis of a PRMT5 inhibitor.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, providing a functional group for subsequent amide coupling reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).
-
Add NaOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-(pyrimidin-5-yl)propanoic acid.
Protocol 2: Amide Coupling to Synthesize a Library of Inhibitors
Objective: To couple the synthesized carboxylic acid with a variety of amines to generate a library of potential PRMT5 inhibitors.
Materials:
-
3-(Pyrimidin-5-yl)propanoic acid (from Protocol 1)
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
In a reaction vial, dissolve 3-(pyrimidin-5-yl)propanoic acid (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final amide compound.
Biological Assays
Protocol 3: In Vitro PRMT5 Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of the synthesized compounds against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
³H-labeled SAM (for radiometric assay) or antibody for detection (for ELISA-based assay)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)
-
Scintillation counter or plate reader
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the synthesized inhibitor compound at various concentrations (e.g., 10-point dose-response curve).
-
Initiate the reaction by adding a mixture of unlabeled SAM and ³H-labeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper, wash to remove unincorporated ³H-SAM, and dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data from Representative PRMT5 Inhibitors
The following table presents IC₅₀ values for known PRMT5 inhibitors that feature a pyrimidine core, illustrating the potential potency that can be achieved with this scaffold.
| Compound | Target | IC₅₀ (nM) | Cell-based Activity (GI₅₀, nM) |
| GSK3326595 | PRMT5 | 6 | Z-138 cells: 19 |
| JNJ-64619178 | PRMT5 | <10 | Potent in various cancer cell lines |
| PF-06939999 | PRMT5 | 1.3 | Potent in various cancer cell lines |
Data is compiled from publicly available literature and serves as a reference for the potential of pyrimidine-based inhibitors.
PRMT5 Signaling Pathway in Cancer
PRMT5 plays a critical role in tumorigenesis through the regulation of various cellular processes. Its inhibition can lead to anti-cancer effects through multiple mechanisms.
References
Application Notes and Protocols for Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to Methyl 3-(pyrimidin-5-yl)propanoate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 3-(5-pyrimidinyl)propanoate, 5-Pyrimidinepropanoic acid methyl ester |
| CAS Number | 224776-16-3[1] |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Molecular Weight | 166.18 g/mol [1] |
| Chemical Structure |
Applications
This compound serves as a valuable intermediate in the synthesis of various pyrimidine-containing compounds. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antivirals, antifungals, and anticancer agents.[2][3][4][5] This compound is particularly useful for introducing a propanoate methyl ester side chain at the 5-position of the pyrimidine ring, which can be further modified. Potential applications include:
-
Scaffold for Drug Discovery: It can be used as a starting material for the synthesis of novel kinase inhibitors, enzyme inhibitors, or receptor antagonists. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.
-
Fragment-Based Drug Design: As a small, functionalized pyrimidine derivative, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.
-
Chemical Probe Synthesis: It can be incorporated into larger molecules to serve as a chemical probe for studying biological pathways involving pyrimidine metabolism or recognition.
Experimental Protocols
3.1. Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the target compound by the acid-catalyzed esterification of 3-(pyrimidin-5-yl)propanoic acid with methanol.
Materials:
-
3-(Pyrimidin-5-yl)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(pyrimidin-5-yl)propanoic acid (1.0 eq).
-
Reagent Addition: Add a sufficient amount of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
3.2. Characterization Data (Predicted)
As experimental data is not widely available, the following are predicted characterization data based on the structure and data for similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the two methylene groups of the propanoate chain, and the methyl ester protons. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, the carbonyl carbon of the ester, the two methylene carbons, and the methoxy carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid. |
Visualization of Experimental Workflow and Logical Relationships
4.1. Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Potential Application in Drug Discovery
Caption: Potential use in a drug discovery cascade.
References
Application Notes and Protocols for Methyl 3-(pyrimidin-5-yl)propanoate in In Vitro Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. While specific biological data for this compound is not extensively documented, its structural similarity to other active pyrimidine compounds suggests its potential as a valuable tool for in vitro biological research and as a scaffold for the development of novel therapeutic agents.
These application notes provide an overview of potential in vitro applications for this compound based on the known activities of related pyrimidine derivatives. Detailed protocols for key assays are also provided to facilitate the exploration of its biological profile.
Potential In Vitro Applications
Based on the activities of structurally similar pyrimidine derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: Many pyrimidine derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 signaling cascade, or the induction of apoptosis.[3][4][5]
-
Enzyme Inhibition: Pyrimidine-based molecules have been identified as inhibitors of various enzymes, including kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and metabolic enzymes such as α-glucosidase and glutathione S-transferase (GST).[6][7][8]
-
Antimicrobial Research: The pyrimidine nucleus is a common feature in compounds with antibacterial and antifungal activity.[9]
Quantitative Data of Structurally Related Pyrimidine Derivatives
The following tables summarize the in vitro activities of various pyrimidine derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-aryl urea hybrid | SW480 (colon) | 11.08 | [3] |
| Thieno[2,3-d]pyrimidine derivative (6j) | HCT116 (colon) | 0.6 - 1.2 | [4] |
| Thieno[2,3-d]pyrimidine derivative (6j) | A2780 (ovarian) | 0.6 - 1.2 | [4] |
| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (breast) | 0.57 | [10] |
| Pyrido[2,3-d]pyrimidine derivative (11) | HepG2 (liver) | 0.99 | [10] |
| Pyrimidine derivative (3g) | A549 (lung) | 1.98 | [5] |
| Pyrimidine derivative (3g) | Caco-2 (colon) | 9.50 | [5] |
| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (renal) | 0.87 | [11] |
Table 2: Enzyme Inhibition by Selected Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ = 0.979±0.23 µM | [6] |
| Furo[2,3-d]pyrimidine derivative (15b) | VEGFR-2 | 946 nM | [12] |
| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | 21 nM | [12] |
| Pyrazolo[3,4-d]pyrimidine derivative (12b) | VEGFR-2 | 0.09 µM | [13] |
| Nicotinamide-based derivative (6) | VEGFR-2 | 60.83 nM | [14] |
| 2,4,6-triaryl pyrimidine (4d) | α-glucosidase | 168.9 ± 6.7 µM | [8] |
| Aminopyrimidine hybrid (10b) | EGFR-TK | 0.7 ± 0.02 µM | [15] |
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Microorganism | MIC | Reference |
| 1,2,4-triazolo[1,5-a]pyrimidine (9o) | S. aureus | 24 nM | [16] |
| 1,2,4-triazolo[1,5-a]pyrimidine (9o) | E. coli | 51 nM | [16] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one (S1) | S. aureus | 16.26 µg/ml | [17] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one (S7) | E. coli | 17.34 µg/ml | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound against VEGFR-2.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The activity can be quantified using various detection methods, such as ELISA-based assays or radiometric assays.
Materials:
-
This compound
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Microplate reader compatible with the detection kit
Procedure:
-
Reagent Preparation: Prepare solutions of VEGFR-2, substrate, and ATP in the assay buffer at the desired concentrations. Prepare serial dilutions of this compound.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Protocol 3: In Vitro Antibacterial Susceptibility Test (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizations
Caption: VEGFR-2 signaling pathway and potential inhibition by pyrimidine derivatives.
Caption: General workflow for in vitro screening of a compound library.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential use of Methyl 3-(pyrimidin-5-yl)propanoate. The information herein is curated for professionals in research and drug development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 224776-16-3) is not publicly available. The following handling and storage recommendations are based on the general chemical properties of pyrimidine derivatives and methyl esters. All laboratory work should be conducted by trained personnel in a controlled environment, adhering to all institutional and national safety regulations.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a pyrimidine ring and a methyl ester functional group. These features make it a valuable building block in medicinal chemistry and organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| CAS Number | 224776-16-3 | PubChem |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Purity | Typically ≥95% | Commercial Suppliers |
Handling and Storage
Due to the lack of a specific SDS, the following precautions are based on the general hazards associated with pyrimidine derivatives and methyl esters.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of potential vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.
Storage Conditions:
-
Container: Store in a tightly sealed, light-resistant container.
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.
Application Notes
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyrimidine core is a common scaffold in many biologically active compounds.
Use in Organic Synthesis:
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The pyrimidine ring can also undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, at positions not occupied by the propanoate side chain.
Potential in Drug Discovery:
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound can be used as a starting material for the synthesis of libraries of novel compounds for high-throughput screening.
Experimental Protocols
The following are example protocols that could involve this compound. These are for illustrative purposes and should be adapted and optimized based on specific experimental goals and laboratory conditions.
Protocol 1: Synthesis of 3-(pyrimidin-5-yl)propanoic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(pyrimidin-5-yl)propanoate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 3-(pyrimidin-5-yl)propanoate using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate, even with a polar solvent system (e.g., 100% ethyl acetate). | The compound is highly polar and has a strong affinity for the silica gel.[1] | - Add a small percentage of methanol (e.g., 1-5%) to your eluent system.- Consider using a different stationary phase, such as alumina or reverse-phase silica.[1]- If the compound is acidic, adding a small amount of acetic acid to the eluent can help. If it is basic, adding a small amount of triethylamine (1-3%) can help.[2] |
| The compound comes out with the solvent front in all solvent systems. | The eluent is too polar for the compound.[1] | - Use a less polar solvent system. Start with a high percentage of a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a polar solvent like ethyl acetate. |
| The spots on the TLC plate are streaky or elongated. | - The sample is overloaded on the TLC plate.- The compound may be degrading on the silica gel.[1]- The solvent system is not optimal. | - Apply a smaller, more dilute spot to the TLC plate.[3]- To check for stability, run a 2D TLC. Spot the compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in the same solvent system again. If the spot is not on the diagonal, the compound is degrading.[1]- Try a different solvent system. Sometimes, a solvent mixture that better solubilizes the compound can improve the spot shape.[1] |
| During column chromatography, the product elutes as a broad band or tails significantly. | - Poor packing of the column.- The polarity of the eluent is not optimal, causing slow elution.[1]- The compound might have acidic or basic properties, leading to strong interactions with the silica. | - Ensure the column is packed uniformly without any cracks or channels.- Once the product starts to elute, you can try increasing the polarity of the eluent to speed up the elution and sharpen the peak.[1]- Add a modifier to the eluent. For basic compounds like pyrimidines, adding 0.5-1% triethylamine to the eluent can significantly improve peak shape. |
| The separation of the desired product from an impurity is poor, even though they have different Rf values on the TLC. | - The column is overloaded with the crude sample.- The difference in Rf values is not large enough for good separation with the chosen column length and particle size.- The flow rate is too high. | - Reduce the amount of crude material loaded onto the column.- Use a longer column or silica gel with a smaller particle size for higher resolution.- Run the column with a slower flow rate to allow for better equilibration. |
| No compound is eluting from the column. | - The compound may have decomposed on the silica gel.[1]- The eluent system is not polar enough to move the compound.- The compound may have precipitated at the top of the column if it has low solubility in the eluent. | - Test the stability of your compound on a TLC plate before running a column.[1]- Gradually increase the polarity of your eluent. If necessary, flush the column with a very polar solvent like methanol to see if the compound elutes.- Ensure your crude sample is fully dissolved before loading, or use a dry loading technique.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. For pyrimidine derivatives, mixtures of hexanes and ethyl acetate are very common. You can start with a 1:1 mixture of hexanes:ethyl acetate and adjust the ratio based on the resulting Rf value. The ideal Rf value for column chromatography is typically between 0.3 and 0.7.
Q2: How can I visualize the spots of this compound on a TLC plate?
Since pyrimidine-containing compounds often absorb UV light due to their aromatic nature, the easiest method for visualization is to use a TLC plate with a fluorescent indicator (e.g., F254) and view it under a UV lamp (at 254 nm). The compound will appear as a dark spot. Alternatively, staining with potassium permanganate or other general-purpose stains can be used.
Q3: Should I perform a "wet" or "dry" loading of my sample onto the column?
If your crude sample dissolves completely in a small amount of the initial eluent, wet loading is acceptable.[5] However, if your sample has poor solubility in the eluent or if you need to use a stronger solvent to dissolve it, dry loading is recommended to ensure a narrow band at the start of the chromatography, which leads to better separation.[4][5]
Q4: What are some common impurities I might encounter during the synthesis and purification of this compound?
Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.
Q5: Can I use a gradient elution for the column chromatography?
Yes, a gradient elution is often recommended for difficult separations or when multiple compounds with different polarities are present in the crude mixture.[2][4] You would start with a less polar solvent mixture and gradually increase the polarity during the chromatography. This can help to elute the desired compound in a sharper band and reduce the total elution time.
Experimental Protocol: Flash Chromatography of this compound
This protocol is a representative example. The optimal conditions may vary based on the specific impurities present in the crude material.
1. Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): Start with a 1:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired product. For example, a 3:2 Hexanes:Ethyl Acetate mixture might be optimal.
-
Visualization: UV lamp (254 nm).
2. Column Preparation:
-
Stationary Phase: Silica gel (230-400 mesh). The amount should be about 50-100 times the weight of the crude sample.
-
Column Packing: Pack the column as a slurry in the initial, least polar eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude sample) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Eluent: Use a gradient elution. Start with a less polar solvent mixture (e.g., 7:3 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Representative Data
| Parameter | Value |
| TLC Eluent | 3:2 Hexanes:Ethyl Acetate |
| Rf of Product | ~0.35 |
| Column Dimensions | 3 cm diameter x 20 cm length |
| Amount of Silica Gel | 50 g |
| Crude Sample Loaded | 500 mg |
| Elution Gradient | Start with 7:3 Hexanes:EtOAc, gradually increase to 1:1 Hexanes:EtOAc |
| Volume per Fraction | 15 mL |
| Product Eluted in Fractions | 12-18 |
| Typical Yield | 85-95% recovery |
| Purity (by NMR) | >98% |
Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
"Methyl 3-(pyrimidin-5-yl)propanoate" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-(pyrimidin-5-yl)propanoate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?
A1: The most likely cause of decreased purity at room temperature is hydrolysis of the methyl ester. This reaction is accelerated by the presence of moisture and can occur under both acidic and basic conditions, leading to the formation of 3-(pyrimidin-5-yl)propanoic acid and methanol.
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
-
Solvent Purity: If the compound is in solution, ensure the solvent is anhydrous. Protic solvents like methanol and ethanol can participate in transesterification or hydrolysis, especially if acidic or basic impurities are present.
-
pH of the Medium: Avoid exposing the compound to strongly acidic or basic aqueous solutions for extended periods, as this will catalyze hydrolysis. If your experimental conditions require a buffered solution, use a neutral pH buffer (pH 6.5-7.5) where the rate of hydrolysis is minimized.
Q2: My reaction involving this compound at an elevated temperature is giving low yields and multiple unidentified byproducts. What is a potential reason for this?
A2: Pyrimidine derivatives can be susceptible to thermal decomposition.[1][2][3][4] The stability of these compounds is highly dependent on their specific structure and substitutions.[1][3][4] Heating this compound, especially above its melting point or in the presence of catalysts, can lead to degradation.
Troubleshooting Steps:
-
Temperature Control: If possible, conduct your reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Thermal Analysis: If the thermal stability is critical for your application, consider performing a thermogravimetric analysis (TGA) to determine the decomposition temperature of the compound.
Q3: After leaving a solution of this compound on the lab bench under ambient light, I noticed the appearance of a new peak in my LC-MS analysis. What could be happening?
A3: The pyrimidine ring is known to be sensitive to ultraviolet (UV) light.[5] Exposure to ambient or direct light, especially UV wavelengths, can lead to photodegradation. One known photolytic decomposition pathway for pyrimidine is its conversion to uracil.[5]
Troubleshooting Steps:
-
Light Protection: Protect solutions of the compound from light by using amber-colored vials or by wrapping the container with aluminum foil.
-
Wavelength Consideration: If your experiment involves light, be aware of the absorption spectrum of the compound and the potential for photochemical reactions.
-
Control Experiments: Run a control experiment where a solution of the compound is kept in the dark under the same conditions to confirm if the degradation is light-induced.
Quantitative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. Note: This data is representative and may not reflect the exact experimental values for this specific compound.
Table 1: Hydrolytic Stability in Aqueous Buffers at 25°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 72 | 3-(pyrimidin-5-yl)propanoic acid |
| 5.0 | 480 | 3-(pyrimidin-5-yl)propanoic acid |
| 7.0 | > 1000 | 3-(pyrimidin-5-yl)propanoic acid |
| 9.0 | 120 | 3-(pyrimidin-5-yl)propanoic acid |
Table 2: Thermal Stability in the Solid State (under Nitrogen)
| Temperature | Time to 5% Degradation | Observations |
| 50°C | > 200 hours | No significant degradation |
| 100°C | 48 hours | Slight discoloration |
| 150°C | 5 hours | Significant decomposition |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
-
Buffer Preparation: Prepare aqueous buffers at various pH values (e.g., pH 3, 5, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10-50 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quenching: Quench the degradation by adding a suitable solvent or by freezing the sample.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of 3-(pyrimidin-5-yl)propanoic acid.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated as t½ = 0.693/k.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration.
-
Light Exposure: Expose one set of samples to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Dark Control: Wrap the second set of samples in aluminum foil and place them alongside the light-exposed samples to serve as dark controls.
-
Time Points: At specified time intervals, withdraw samples from both the exposed and dark control sets.
-
Analysis: Analyze all samples by HPLC to determine the concentration of this compound and detect any degradation products.
-
Data Comparison: Compare the results from the light-exposed samples to the dark controls to assess the extent of photodegradation.
Diagrams
Caption: Potential degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrimidine derivatives, with a focus on common coupling reactions and cyclization methods.
Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with a chloropyrimidine substrate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura couplings of chloropyrimidines is a common issue, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. Here are several factors to consider and troubleshoot:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.
-
Recommendation: Consider switching from standard catalysts like Pd(PPh₃)₄ to more advanced catalyst systems. Catalysts such as those based on biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for coupling aryl chlorides.[1]
-
-
Base: The choice and strength of the base are crucial for the transmetalation step.
-
Recommendation: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base should be finely powdered to ensure maximum surface area and reactivity. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄ in anhydrous solvents.[2]
-
-
Solvent: The solvent can significantly influence the reaction rate and yield.
-
Recommendation: Polar aprotic solvents like 1,4-dioxane, DMF, or DME are commonly used. For challenging couplings, a mixture of solvents, such as toluene/ethanol/water, can improve solubility and reaction rates.[3] Microwave irradiation in a suitable solvent can also significantly reduce reaction times and improve yields.[4][5]
-
-
Temperature: Higher reaction temperatures are often necessary for the activation of aryl chlorides.
-
Side Reactions: Protodeboronation of the boronic acid is a common side reaction that consumes the coupling partner.
-
Recommendation: Ensure anhydrous conditions and use a freshly opened or properly stored boronic acid. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes compensate for this side reaction.
-
Question: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side product?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen.
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.
-
Recommendation: Degas the solvent and the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for an extended period (e.g., 20-30 minutes) before adding the catalyst. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.
-
-
Catalyst Pre-activation: The active Pd(0) species can be sensitive to oxygen.
-
Recommendation: Using a pre-formed Pd(0) catalyst or a pre-catalyst that is readily reduced in situ can sometimes mitigate issues related to catalyst deactivation and side reactions.
-
Buchwald-Hartwig Amination Reactions
Question: My Buchwald-Hartwig amination of a chloropyrimidine is failing, and I am mostly recovering my starting materials. What should I try?
Answer: Similar to Suzuki couplings, the amination of chloropyrimidines can be challenging. Here are key parameters to optimize:
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Recommendation: For chloropyrimidine substrates, bulky, electron-rich phosphine ligands are generally preferred. Ligands like Xantphos, DavePhos, or BrettPhos have shown success in these types of couplings.[6][7] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
-
Base Selection: The base is critical for the deprotonation of the amine and for facilitating the reductive elimination step.
-
Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored, although this may require higher temperatures or longer reaction times.[8]
-
-
Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.
-
Recommendation: While typically 1-5 mol% of the palladium catalyst is used, for challenging substrates, increasing the catalyst loading might be necessary. However, this should be done cautiously as it can also lead to an increase in side reactions.
-
Question: I am observing dehalogenation of my chloropyrimidine starting material in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom. This is often a result of a competing reaction pathway within the catalytic cycle.
-
Ligand and Base Combination: The interplay between the ligand and the base can influence the propensity for dehalogenation.
-
Recommendation: Sometimes, switching to a different ligand or a weaker base can suppress the dehalogenation pathway.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to the reaction conditions. If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Biginelli Reaction
Question: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone. How can I improve the yield?
Answer: The classical Biginelli reaction can sometimes suffer from low yields, but several modifications can improve its efficiency.
-
Catalyst: The choice of acid catalyst is important.
-
Recommendation: While Brønsted acids like HCl are traditionally used, Lewis acids such as BF₃·OEt₂, InCl₃, or Yb(OTf)₃ can significantly improve yields and reaction times.[10] Using a catalyst can also allow for milder reaction conditions.
-
-
Solvent Conditions: The reaction is often performed in ethanol, but solvent-free conditions can also be effective.
-
Recommendation: Grinding the reactants together without a solvent, sometimes with a catalytic amount of a solid acid, can lead to higher yields and is a more environmentally friendly approach.[11]
-
-
Reaction Stoichiometry: The ratio of the three components can affect the outcome.
-
Recommendation: While a 1:1:1 stoichiometric ratio is standard, a slight excess of the urea or thiourea component (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.
-
Question: I am observing the formation of unexpected linear side products instead of the cyclized dihydropyrimidinone in my Biginelli reaction. Why is this happening?
Answer: The formation of linear intermediates or side products can occur if the final cyclization and dehydration steps of the Biginelli reaction mechanism are hindered.[12][13]
-
Substrate Reactivity: Steric hindrance or electronic effects in the aldehyde or β-dicarbonyl compound can disfavor the cyclization step.
-
Recommendation: If you suspect substrate-related issues, you might need to try more forcing reaction conditions (higher temperature, stronger acid catalyst) to promote the final ring closure.
-
-
Reaction Mechanism Considerations: The proposed mechanism involves the formation of an N-acyliminium ion intermediate. If this intermediate is not efficiently trapped by the enol of the β-ketoester, side reactions can occur.
-
Recommendation: Ensuring the reaction conditions favor the formation and subsequent reaction of the key intermediates is crucial. This often relates back to the proper choice of catalyst and reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidine derivatives?
A1: The most common methods include:
-
Cyclization Reactions: This is a classical and widely used approach where a three-carbon component (like a β-dicarbonyl compound) is condensed with a compound containing an N-C-N fragment (like urea, thiourea, or an amidine). The Biginelli reaction is a well-known example of this type of synthesis.[4][10]
-
Palladium-Catalyzed Cross-Coupling Reactions: For functionalizing a pre-existing pyrimidine ring, Suzuki-Miyaura and Buchwald-Hartwig reactions are extensively used to form C-C and C-N bonds, respectively.[3][6] These methods are valued for their broad substrate scope and functional group tolerance.
-
Functional Group Interconversion: Modifying existing functional groups on a pyrimidine ring is another common strategy. For example, a chloro-substituted pyrimidine can be converted to an amino-pyrimidine via nucleophilic aromatic substitution.
Q2: What are the key challenges in the purification of pyrimidine derivatives?
A2: Purification of pyrimidine derivatives can present several challenges:
-
Polarity: The presence of nitrogen atoms makes the pyrimidine ring relatively polar. This can lead to issues with solubility and chromatographic separation. Compounds may streak on silica gel columns.
-
Solubility: Finding a suitable solvent for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][15][16]
-
Column Chromatography: Due to their polarity, pyrimidine derivatives can sometimes adhere strongly to silica gel, leading to poor recovery or the need for highly polar eluent systems which can dissolve some of the silica. Using a different stationary phase, like alumina, or employing reverse-phase chromatography might be necessary.[17][18] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and recovery for basic pyrimidine derivatives.
-
Structural Similarity of Byproducts: Side products from the synthesis can often have very similar structures and polarities to the desired product, making separation difficult.
Q3: How does the electronic nature of the pyrimidine ring affect its reactivity?
A3: The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms.[19] This has several implications for its reactivity:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. Halogen substituents at these positions are readily displaced by nucleophiles.
-
Electrophilic Aromatic Substitution: Conversely, electrophilic substitution is generally difficult and requires forcing conditions. When it does occur, it typically happens at the 5-position, which is the most electron-rich position on the ring.[19]
-
Basicity: Pyrimidine is a weak base, significantly less basic than pyridine. This is because the second nitrogen atom acts as an electron-withdrawing group, reducing the availability of the lone pair of electrons on the other nitrogen for protonation.[20]
Q4: What are some common analytical techniques used to characterize pyrimidine derivatives?
A4: A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of synthesized pyrimidine derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[21][22]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[21][22]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as C=O, N-H, and C=N bonds.[21][23]
-
Elemental Analysis: This provides the percentage composition of the elements (C, H, N, etc.) in the compound, which can be used to confirm the molecular formula.[22]
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the compound and to monitor the progress of a reaction.[24][25]
Q5: How stable are pyrimidine derivatives?
A5: The stability of pyrimidine derivatives can vary depending on their substituents and the conditions they are exposed to.
-
pH Stability: The pyrimidine ring itself is generally stable under a range of pH conditions. However, certain functional groups attached to the ring may be sensitive to acid or base. For example, ester groups can be hydrolyzed under acidic or basic conditions. Some pyrimidine-containing structures, like triple helices in nucleic acids, show pH-dependent stability.[8][26]
-
Thermal Stability: Most pyrimidine derivatives are thermally stable. However, prolonged heating at high temperatures can lead to decomposition, especially for complex molecules.
-
Oxidative and Reductive Stability: The pyrimidine ring is relatively resistant to oxidation. Reduction of the ring is possible but typically requires strong reducing agents.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~70 | [4] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >90 | [4][5] |
| Pd(PPh₃)₄ (cat.) | - | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 90 | 24 | Variable | [3] |
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (cat.) | Xantphos | NaOtBu | Toluene | Reflux | N/A | Good | [6] |
| Pd(OAc)₂ (cat.) | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | High | [7] |
| BrettPhos Pd G4 (5) | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | N/A | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[4][5]
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.0-1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add a solution of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[7]
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
If using a solid catalyst and ligand, add them at this stage (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the required time (typically 16-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for the Biginelli Reaction[10][24][27]
-
In a round-bottom flask, combine the aldehyde (1.0 equiv.), the β-dicarbonyl compound (1.0 equiv.), and urea or thiourea (1.5 equiv.).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid).
-
Add a suitable solvent, such as ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Protocol 4: General Purification by Recrystallization[14][15][16]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of pyrimidine derivatives.
References
- 1. Biochemistry: Pyrimidine Biosynthesis Quiz | ditki medical & biological sciences [ditki.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine - Wikipedia [en.wikipedia.org]
- 20. organic chemistry - Why is pyrimidine less basic than pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. theochem.mercer.edu [theochem.mercer.edu]
- 25. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(pyrimidin-5-yl)propanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the primary challenges?
A common and direct method for the synthesis of this compound is the Palladium-catalyzed Heck reaction. This involves the cross-coupling of a 5-halopyrimidine (typically 5-bromopyrimidine) with methyl acrylate. While effective, this route can present challenges related to side reactions and purification.
A viable alternative is the Pinner synthesis, which involves the condensation of a suitable 1,3-dicarbonyl compound with an amidine. This method avoids the use of palladium catalysts but may have its own set of side reactions depending on the chosen precursors.
Q2: During the Heck reaction with 5-bromopyrimidine and methyl acrylate, I am observing low yields and a complex mixture of byproducts. What are the likely side reactions?
Several side reactions can contribute to low yields and product impurity in the Heck reaction for this synthesis. The primary concerns are:
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Formation of Regioisomers: The Heck reaction can sometimes yield a mixture of α- and β-arylation products of the methyl acrylate. While the β-isomer (the desired product) is typically favored with acrylates, changes in reaction conditions can lead to the formation of the undesired α-isomer.
-
Oligomerization/Polymerization of Methyl Acrylate: Under certain conditions, particularly with higher catalyst concentrations or temperatures, methyl acrylate can undergo self-polymerization, leading to a significant reduction in the yield of the desired product and complicating purification.
-
Homocoupling of 5-bromopyrimidine: Dimerization of the starting pyrimidine halide to form 5,5'-bipyrimidine can occur, especially if the palladium catalyst is not efficiently promoting the cross-coupling reaction.
-
Hydrolysis of the Ester: If the reaction is run for an extended period under basic conditions, or during a basic aqueous workup, the methyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid.
-
Catalyst Decomposition: The palladium catalyst can decompose to palladium black, reducing its catalytic activity and leading to incomplete conversion.
Q3: How can I minimize the formation of the undesired α-regioisomer in the Heck reaction?
The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. For electron-deficient alkenes like methyl acrylate, the reaction generally favors the formation of the linear β-isomer. To further promote the formation of the desired product, consider the following:
-
Ligand Choice: The use of bulky phosphine ligands on the palladium catalyst can sterically hinder the formation of the branched α-isomer.
-
Reaction Conditions: Carefully controlling the temperature and reaction time can help to improve selectivity. Lowering the temperature may favor the thermodynamically more stable β-isomer.
Q4: I am having trouble with the polymerization of methyl acrylate. How can I prevent this?
To mitigate the polymerization of methyl acrylate:
-
Control Reactant Stoichiometry: Use a moderate excess of methyl acrylate, as a large excess can increase the likelihood of polymerization.
-
Optimize Catalyst Loading: Use the lowest effective concentration of the palladium catalyst.
-
Maintain Appropriate Temperature: Avoid excessively high reaction temperatures, which can initiate polymerization.
-
Consider Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) to the methyl acrylate before use can be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Q5: What are the best practices for purifying this compound after a Heck reaction?
Purification can be challenging due to the presence of palladium residues and organic byproducts. A typical purification workflow involves:
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the heterogeneous palladium catalyst and any palladium black that may have formed.
-
Aqueous Workup: Perform a standard aqueous workup to remove the base and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is usually the most effective method for separating the desired product from the starting materials, homocoupled byproducts, and any regioisomers. A gradient elution system, for example, with hexane and ethyl acetate, is often employed.
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Palladium Scavenging: Even after chromatography, trace amounts of palladium may remain. If very high purity is required, consider using a palladium scavenging resin.[1]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of pyrimidine propanoates under different conditions, providing a basis for comparison.
| Synthetic Route | Precursors | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Heck Reaction | 5-Halopyrimidine, Methyl Acrylate | Pd(OAc)₂, PPh₃, Base | Varies | Moderate to High | General Heck Methodology |
| Pinner Synthesis | Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, Formamidine HCl | N/A | 50°C, 16h | 38 | [2] |
| Pinner Synthesis | Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, Acetamidine HCl | N/A | 50°C, 1h | 47 | [2] |
| Pinner Synthesis | Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, Guanidine HCl | N/A | 50°C, 1h | 52 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Reaction (General Procedure)
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., DMF or acetonitrile), followed by a suitable base (e.g., triethylamine, 1.5 eq).
-
Olefin Addition: Add methyl acrylate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and filter through celite. Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a 3-(Pyrimidinyl)propanoate via Pinner-type Condensation
This protocol is adapted from the synthesis of related compounds and can be modified for the target molecule with an appropriate 1,3-dicarbonyl precursor.[2]
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Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., methanol).
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Amidine Addition: Add the amidine hydrochloride (e.g., formamidine hydrochloride, 1.1 eq).
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Base Addition: If necessary, add a base (e.g., sodium hydroxide solution) to neutralize the hydrochloride and facilitate the condensation.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 50 °C) for the required time (e.g., 16 hours).
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Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography.
Visualizations
Main and Side Reaction Pathways in Heck Synthesis
References
Technical Support Center: Methyl 3-(pyrimidin-5-yl)propanoate Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of Methyl 3-(pyrimidin-5-yl)propanoate in various solvents. As a novel compound, specific solubility data is not yet extensively documented. Therefore, this guide offers experimental protocols, troubleshooting advice, and answers to frequently asked questions based on the expected behavior of structurally similar compounds, such as pyrimidine derivatives and methyl esters.
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile for this compound can be predicted:
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Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. Pyrimidine derivatives are often readily soluble in DMSO.[1][2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. The ester group and the pyrimidine ring can interact with these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the polar nature of the pyrimidine ring.
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Aqueous Solvents (e.g., Water): Low solubility is expected. While the pyrimidine moiety can participate in hydrogen bonding, the overall molecule has significant nonpolar character.[1][2][3]
Experimental Protocol for Solubility Determination
The following is a general "shake-flask" method, a widely recommended procedure for determining the equilibrium solubility of a compound.[4]
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
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This compound
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Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.
-
Equilibration: Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.[4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.
Experimental Workflow
References
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl 3-(pyrimidin-5-yl)propanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or suboptimal catalyst loading. 2. Catalyst deactivation: Presence of impurities in starting materials or solvents; exposure to oxygen. 3. Poor reagent quality: Degradation of 5-bromopyrimidine or methyl acrylate. 4. Suboptimal base: Incorrect choice or insufficient amount of base. | 1. Reaction Optimization: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature (e.g., 5-10 °C increments). Screen catalyst loading to find the optimal concentration. 2. Inert Atmosphere & Purity: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Reagent Verification: Verify the purity of starting materials by NMR or other analytical techniques before use. 4. Base Screening: If using a Heck reaction, consider screening different bases such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). |
| Formation of Impurities/Side Products | 1. Dimerization of methyl acrylate: Common side reaction in Heck couplings. 2. Dehalogenation of 5-bromopyrimidine: Can occur in the presence of the palladium catalyst and a hydrogen source. 3. Formation of regioisomers: Possible if alternative reactive sites are present on the starting materials. | 1. Control Stoichiometry: Use a slight excess of methyl acrylate (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction. 2. Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent may reduce dehalogenation. 3. Ligand Selection: The choice of phosphine ligand can influence selectivity. Consider ligands like P(o-tolyl)3 or XPhos to minimize side reactions. |
| Difficulties in Product Isolation and Purification | 1. Co-elution with starting materials or byproducts: Similar polarity of the product and impurities. 2. Product instability: Degradation of the ester group under acidic or basic conditions during workup or chromatography. 3. Residual palladium catalyst: Contamination of the final product with palladium. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. Neutral Workup: Perform an aqueous workup under neutral or near-neutral pH conditions. Avoid strong acids or bases. 3. Palladium Scavenging: Treat the crude product solution with a palladium scavenger (e.g., activated carbon, specific resins) before final purification. |
| Poor Solubility of Reagents at Scale | 1. Inappropriate solvent choice: The selected solvent may not be suitable for the larger quantities of reagents. 2. Precipitation of intermediates or catalyst: Can lead to a stalled or incomplete reaction. | 1. Solvent Screening: Test the solubility of all reagents in the chosen solvent at the target concentration before attempting a large-scale reaction. Consider a solvent mixture if a single solvent is inadequate. 2. Temperature and Agitation: Ensure adequate agitation to maintain a homogeneous mixture. A slight increase in temperature may improve solubility, but monitor for potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?
A1: The most prevalent methods for synthesizing 5-substituted pyrimidines on a larger scale are palladium-catalyzed cross-coupling reactions. The two primary routes are the Heck reaction and the Suzuki coupling.
-
Heck Reaction: This involves the coupling of 5-bromopyrimidine with methyl acrylate in the presence of a palladium catalyst and a base. This is often a direct and atom-economical approach.
-
Suzuki Coupling: This route involves the reaction of a pyrimidine-5-boronic acid or its ester with a suitable three-carbon building block. While it requires the pre-formation of the boronic acid derivative, it can sometimes offer higher yields and fewer side products.
Q2: How can I minimize palladium contamination in my final product?
A2: Minimizing palladium contamination is crucial, especially in pharmaceutical applications. Several strategies can be employed:
-
Catalyst Selection and Loading: Use the lowest effective catalyst loading.
-
Aqueous Workup: Multiple extractions with aqueous solutions (e.g., brine, ammonium chloride) can help remove some palladium salts.
-
Palladium Scavengers: After the reaction, the crude mixture can be treated with scavengers such as activated carbon, silica-based scavengers with thiol groups, or specialized resins designed to bind palladium.
-
Crystallization: If the product is a solid, recrystallization is an effective method for purification and removal of residual metals.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Scaling up any chemical synthesis requires careful safety planning:
-
Exothermic Reactions: Palladium-catalyzed reactions can be exothermic. Monitor the internal temperature of the reactor and have a cooling system in place. For large-scale reactions, consider adding reagents portion-wise to control the reaction rate and temperature.
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable. Ensure proper grounding of equipment and use in a well-ventilated area, away from ignition sources.
-
Reagent Handling: Handle all chemicals, especially toxic or corrosive ones, with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is heated in a sealed vessel, monitor the internal pressure.
Q4: Can microwave-assisted synthesis be scaled up for industrial production?
A4: While microwave-assisted synthesis can significantly accelerate reaction times and improve yields on a laboratory scale, scaling it up for industrial production presents challenges.[1] Continuous flow reactors that incorporate microwave technology are a more viable option for large-scale production than batch microwave reactors.[2]
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Heck Reaction (Adapted Method)
This protocol is an adapted procedure based on general methods for Heck reactions involving pyrimidines.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product scale) | Moles | Equivalents |
| 5-Bromopyrimidine | 158.97 | 105 g | 0.66 | 1.0 |
| Methyl acrylate | 86.09 | 68 g (72 mL) | 0.79 | 1.2 |
| Palladium(II) acetate | 224.50 | 0.74 g | 0.0033 | 0.005 |
| Tri(o-tolyl)phosphine | 304.37 | 2.0 g | 0.0066 | 0.01 |
| Triethylamine (Et3N) | 101.19 | 100 g (138 mL) | 0.99 | 1.5 |
| Toluene | - | 1 L | - | - |
Procedure:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromopyrimidine (105 g), palladium(II) acetate (0.74 g), and tri(o-tolyl)phosphine (2.0 g).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add toluene (1 L) via cannula, followed by triethylamine (100 g).
-
Begin stirring and add methyl acrylate (68 g) dropwise over 30 minutes.
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with toluene (2 x 100 mL).
-
Combine the filtrates and wash with 1 M HCl (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Catalytic cycle for the Heck reaction.
References
"Methyl 3-(pyrimidin-5-yl)propanoate" quality control and purity analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-(pyrimidin-5-yl)propanoate. The information provided is based on general principles of analytical chemistry and quality control for related chemical entities. All experimental protocols and quantitative data should be considered as illustrative examples and must be validated for specific laboratory conditions and product specifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary analytical techniques for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in separating and quantifying the main component and its potential impurities.
Q2: What are the expected spectral characteristics of this compound?
A2: While specific spectra should be acquired on a reference standard, general expectations are as follows:
-
¹H NMR: Signals corresponding to the pyrimidine ring protons, the methylene protons of the propanoate chain, and the methyl ester protons. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.
-
¹³C NMR: Resonances for each unique carbon atom in the pyrimidine ring, the propanoate chain, and the methyl ester.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C8H10N2O2, approx. 166.18 g/mol ).[1] Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O stretching of the ester, C-N stretching of the pyrimidine ring, and C-H stretching.
Q3: What are the potential sources of impurities in this compound?
A3: Impurities can originate from the synthesis process or degradation. Potential synthetic impurities include unreacted starting materials, residual reagents and solvents, and byproducts from side reactions. Degradation products may form due to exposure to heat, light, moisture, or incompatible substances. General synthetic routes for pyrimidine derivatives may involve precursors that could carry over into the final product.[2][3][4]
Q4: How should I store this compound to ensure its stability?
A4: To maintain stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks | Contamination of sample, mobile phase, or HPLC system. Degradation of the sample. | 1. Prepare a fresh sample and mobile phase. 2. Run a blank injection (mobile phase only) to check for system contamination. 3. If new peaks persist, consider sample degradation and investigate the sample's history. |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase pH. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for leaks and ensure a stable flow rate. 3. Use a column oven to maintain a constant temperature. |
GC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection issue. Inappropriate inlet temperature (decomposition). | 1. Verify the syringe is functioning correctly and the injection volume is appropriate. 2. Lower the inlet temperature to prevent thermal degradation of the analyte. |
| Broad Peaks | Slow injection speed. Column contamination. | 1. Use an autosampler for consistent and fast injections. 2. Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
| Ghost Peaks | Carryover from a previous injection. Septum bleed. | 1. Run a solvent blank after a concentrated sample to check for carryover. 2. Replace the inlet septum. |
Experimental Protocols
General HPLC Method for Purity Determination
This is a starting point for method development and requires validation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
General GC-MS Method for Impurity Identification
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Quantitative Data Summary
The following tables represent hypothetical batch analysis data for illustrative purposes.
Table 1: Purity Analysis of Three Batches of this compound
| Batch Number | Purity by HPLC (%) | Purity by GC-FID (%) | Purity by ¹H NMR (mol%) |
| M3P-25-001 | 99.85 | 99.90 | 99.8 |
| M3P-25-002 | 99.72 | 99.75 | 99.7 |
| M3P-25-003 | 99.91 | 99.93 | 99.9 |
Table 2: Impurity Profile of Batch M3P-25-002
| Impurity ID | Retention Time (HPLC, min) | Area % (HPLC) | Potential Identity |
| IMP-01 | 4.2 | 0.15 | Unreacted Starting Material A |
| IMP-02 | 7.8 | 0.08 | Synthesis Byproduct B |
| IMP-03 | 11.5 | 0.05 | Degradation Product C |
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Decision Tree for Unexpected HPLC Peaks.
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Methyl 3-(pyrimidin-5-yl)propanoate and Structurally Similar Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3-(pyrimidin-5-yl)propanoate and its structural analogs: Methyl 3-(pyridin-3-yl)propanoate and Methyl 3-(pyrazin-2-yl)propanoate. These compounds are valuable heterocyclic building blocks in medicinal chemistry and materials science. This document outlines their key specifications, potential applications, and relevant experimental protocols to aid in the selection of the most suitable molecule for your research needs.
Physicochemical and Purity Comparison
The selection of a chemical building block is often governed by its purity and physicochemical properties. The following table summarizes the key specifications for this compound and its selected alternatives based on commercially available information.
| Feature | This compound | Methyl 3-(pyridin-3-yl)propanoate | Methyl 3-(pyrazin-2-yl)propanoate |
| CAS Number | 224776-16-3[1] | 84199-98-4 | 1223010-41-0[2] |
| Molecular Formula | C₈H₁₀N₂O₂[1] | C₉H₁₁NO₂ | C₉H₁₁N₃O₃[2] |
| Molecular Weight | 166.18 g/mol [1] | 165.19 g/mol | 209.20 g/mol [2] |
| Typical Purity | ≥95% - 97% | ≥97% | ≥95% |
Performance and Application Insights
This compound , with its pyrimidine core, is a precursor for compounds targeting a wide range of biological pathways. Pyrimidine derivatives are known to be integral to DNA and RNA, and synthetic analogs have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Methyl 3-(pyridin-3-yl)propanoate incorporates a pyridine ring, a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. Pyridine derivatives are found in numerous approved drugs.[3]
Methyl 3-(pyrazin-2-yl)propanoate contains a pyrazine ring, another important nitrogen-containing heterocycle in medicinal chemistry. Pyrazine derivatives have been investigated for a variety of biological activities. For instance, a related compound, Methyl-3-[5-(2-methoxycarbonylethyl)pyrazin-2-yl]propionate, has been noted for its potential in immunotherapy by activating immune cells.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of these specific molecules are scarce in publicly available literature. However, the following represents a general, adaptable protocol for the synthesis of related pyrimidine propanoates, which can serve as a starting point for experimental design.
General Synthesis Protocol for 3-(Pyrimidinyl)propanoates
This protocol is adapted from a straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates.[5]
Materials:
-
Appropriate levulinic acid precursor
-
Amidines (e.g., urea, guanidine, benzamidine hydrochloride)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
Cyclocondensation Reaction:
-
For reactions with urea: Dissolve the levulinic acid precursor and urea in methanol and reflux for approximately 20 hours.[5]
-
For reactions with other amidines (e.g., benzamidine): Dissolve the levulinic acid precursor and the amidine hydrochloride in a 1:1 mixture of methanol and 1 M NaOH. Stir at room temperature for approximately 4 hours.[5]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), neutralize the reaction mixture with an appropriate acid if necessary.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 3-(pyrimidinyl)propanoate.
-
Note: Reaction times and temperatures may need to be optimized for specific substrates to achieve good yields, which can range from 38% to 92% for related compounds.[5]
Workflow for Compound Selection and Evaluation
The following diagram illustrates a logical workflow for selecting and evaluating heterocyclic building blocks for a research application.
Caption: A logical workflow for selecting and evaluating heterocyclic building blocks.
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(pyrazin-2-ylformamido)propanoate | C9H11N3O3 | CID 47005450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Methyl 3-(pyrimidin-5-yl)propanoate: Data Currently Unavailable in Public Domain
A comprehensive search for experimental data on the biological activity of Methyl 3-(pyrimidin-5-yl)propanoate for a direct comparative analysis with other pyrimidine analogs has yielded no specific results. While the broader class of pyrimidine derivatives is well-documented for a wide range of pharmacological activities, specific performance data for this compound remains elusive in the public scientific literature.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous analogs demonstrating significant therapeutic potential across various disease areas. These include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring, a principle well-established in structure-activity relationship (SAR) studies.[1]
Our investigation aimed to situate this compound within this landscape by comparing its performance against other known pyrimidine analogs. This would typically involve an analysis of quantitative experimental data from bioassays, detailing metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific biological targets. However, no such studies featuring this compound could be identified.
The absence of this data prevents the creation of a detailed comparative guide as originally intended. Such a guide would require specific experimental protocols and quantitative data to generate the mandated tables and visualizations.
While it is not possible to provide a direct comparison, we can offer a general overview of the potential biological activities of pyrimidine analogs based on the available literature. This information may serve as a foundational resource for researchers interested in the potential of novel pyrimidine derivatives like this compound.
The Landscape of Pyrimidine Analogs: A General Overview
Pyrimidine derivatives are a class of heterocyclic organic compounds that form the basis for several essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[2] This inherent biocompatibility has made them attractive scaffolds for drug discovery. The diverse biological activities of pyrimidine analogs are a testament to their chemical versatility, allowing for fine-tuning of their pharmacological profiles through targeted chemical modifications.[1]
Key Therapeutic Areas for Pyrimidine Analogs:
-
Anticancer Activity: Many pyrimidine analogs have been developed as potent anticancer agents. They can exert their effects through various mechanisms, such as inhibition of key enzymes involved in cancer cell proliferation like kinases, or by acting as antimetabolites that interfere with DNA synthesis.
-
Anti-inflammatory Effects: Certain pyrimidine derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways and the production of pro-inflammatory cytokines.
-
Antimicrobial and Antiviral Potential: The pyrimidine core is found in several antimicrobial and antiviral drugs. These compounds can disrupt microbial or viral replication processes, offering therapeutic options for infectious diseases.
Future Directions
The lack of specific data on this compound highlights a potential area for future research. The synthesis of this compound followed by a comprehensive screening against a panel of biological targets would be necessary to elucidate its pharmacological profile. Such a study would ideally include a selection of structurally related pyrimidine analogs to establish a clear structure-activity relationship and to benchmark its performance.
Until such data becomes available, any discussion on the specific biological activities and comparative performance of this compound would be purely speculative. We encourage researchers in the field of medicinal chemistry and drug discovery to consider investigating this and other under-explored pyrimidine derivatives to uncover their potential therapeutic value.
References
Spectroscopic Validation of Methyl 3-(pyrimidin-5-yl)propanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of "Methyl 3-(pyrimidin-5-yl)propanoate" using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document presents predicted spectroscopic data based on established principles and compares it with experimental data from structurally similar compounds. This approach serves as a practical guide for researchers in confirming the synthesis and purity of the target molecule.
Structural Overview
Target Molecule: this compound Molecular Formula: C₈H₁₀N₂O₂[1] Molecular Weight: 166.18 g/mol [1]
Structure:
Predicted and Comparative Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the electronic effects of the pyrimidine ring and the methyl ester group.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data
| Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for Target Molecule | Multiplicity | Integration | Comparative Chemical Shift (δ, ppm) - Methyl Propanoate[2] | Comparative Chemical Shift (δ, ppm) - Methyl 3-phenylpropanoate |
| H-2' (Pyrimidine) | ~9.1 | Singlet | 1H | - | - |
| H-4', H-6' (Pyrimidine) | ~8.7 | Singlet | 2H | - | - |
| -O-CH₃ (Ester) | ~3.7 | Singlet | 3H | 3.67 | 3.66 |
| -CH₂ -COOCH₃ | ~2.9 | Triplet | 2H | 2.32 | 2.63 |
| Pyrimidine-CH₂ - | ~2.7 | Triplet | 2H | - | 2.95 |
Predictions are based on additive models and analysis of similar structures. Actual experimental values may vary.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Experimental Data
| Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for Target Molecule | Comparative Chemical Shift (δ, ppm) - Methyl Propanoate[3] | Comparative Chemical Shift (δ, ppm) - Methyl 3-phenylpropanoate |
| C =O (Ester) | ~172 | 174.6 | 173.4 |
| C -2' (Pyrimidine) | ~158 | - | - |
| C -4', C -6' (Pyrimidine) | ~157 | - | - |
| C -5' (Pyrimidine) | ~130 | - | - |
| -O-C H₃ (Ester) | ~52 | 51.5 | 51.6 |
| -C H₂-COOCH₃ | ~35 | 27.5 | 35.8 |
| Pyrimidine-C H₂- | ~30 | - | 30.9 |
Predictions are based on established chemical shift ranges for the respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound and Comparative Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target Molecule | Characteristic Vibration | Comparative Wavenumber (cm⁻¹) - Methyl Propanoate[4][5] |
| Aromatic C-H | 3100-3000 | Stretch | - |
| Aliphatic C-H | 2975-2860 | Stretch[4] | 2975-2860 |
| C=O (Ester) | ~1740 | Stretch[6] | 1743 |
| C=N, C=C (Pyrimidine) | 1590-1450 | Ring Stretch[7] | - |
| C-O (Ester) | 1300-1100 | Stretch[6][8] | 1200-1170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Fragment Ion | Interpretation |
| 166 | [M]⁺ | Molecular Ion |
| 135 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 107 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring fragment |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |
Fragmentation patterns for pyrimidine derivatives can be complex, and other fragments are possible[9][10]. A common fragmentation for methyl esters is the McLafferty rearrangement[11].
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
ESI: Infuse the sample solution directly into the ESI source.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow for Spectroscopic Validation
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
This guide provides a foundational framework for the spectroscopic validation of this compound. Researchers should always compare their experimentally obtained data with these predicted values and data from analogous compounds to confidently confirm the structure and purity of their synthesized material.
References
- 1. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectra-analysis.com [spectra-analysis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. article.sapub.org [article.sapub.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GCMS Section 6.14 [people.whitman.edu]
Biological efficacy of "Methyl 3-(pyrimidin-5-yl)propanoate" vs other compounds
A Comparative Analysis of the Biological Efficacy of Pyrimidine Derivatives
A note on "Methyl 3-(pyrimidin-5-yl)propanoate": Comprehensive searches for specific biological efficacy data, comparative studies, or detailed experimental protocols for "this compound" did not yield sufficient information for a comparative guide. Therefore, this guide provides a comparison of well-characterized, clinically relevant pyrimidine derivatives to illustrate the diverse biological activities within this chemical class. The selected compounds are 5-Fluorouracil and Palbociclib as anticancer agents, and Trimethoprim as an antimicrobial agent.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these pyrimidine derivatives, supported by experimental data.
Comparative Biological Efficacy
The biological efficacy of pyrimidine derivatives varies significantly depending on their specific chemical structures, leading to different mechanisms of action and therapeutic applications. This section compares the anticancer activity of 5-Fluorouracil and Palbociclib, and the antimicrobial activity of Trimethoprim.
Anticancer Activity: 5-Fluorouracil vs. Palbociclib
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades. It primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.[1][2][3][4] Palbociclib, a more recent targeted therapy, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[5][6][7][8][9][10]
Below is a summary of their in vitro cytotoxic activity (IC50 values) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| 5-Fluorouracil | Colorectal Cancer | HCT116 | 0.877 | [11] |
| Colorectal Cancer | HT29 | 85.37 | [12] | |
| Breast Cancer | MCF-7 | 1.71 - 47.02 | [12][13] | |
| Cervical Cancer | HeLa | 43.34 | [12] | |
| Epidermoid Carcinoma | A431 | 47.02 | [12] | |
| Palbociclib | Breast Cancer (ER+/HER2-) | MCF-7 | 5.014 | [14] |
| Breast Cancer (ER+/HER2-) | T47D | See notes | [15] | |
| Melanoma | ICNI | 8 | [16] | |
| Colon Cancer | SW620 | 3.921 | [14] |
Note on Palbociclib IC50 in T47D cells: While specific IC50 values for Palbociclib in T47D cells are mentioned as being determined in studies, the exact values are not consistently reported in the provided search results.[15]
Antimicrobial Activity: Trimethoprim
Trimethoprim is a bacteriostatic antimicrobial agent that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[17][18][19][20][21] This inhibition prevents the production of essential components for DNA, RNA, and protein synthesis. The efficacy of an antimicrobial agent is often measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
The following table summarizes the MIC values of Trimethoprim against common bacterial species.
| Compound | Bacterial Species | MIC (µg/mL) | Reference(s) |
| Trimethoprim | Escherichia coli | 0.25/4.75 - 4/76 (in combination with Sulfamethoxazole) | [22] |
| Staphylococcus aureus | ≤1 | [23] | |
| Stenotrophomonas maltophilia | ≤2/38 (in combination with Sulfamethoxazole) | [22] |
Note on Trimethoprim MIC values: Trimethoprim is often used in combination with sulfamethoxazole, and MIC values are frequently reported for the combination. The provided data for E. coli and S. maltophilia reflect this. For S. aureus, the MIC is for Trimethoprim alone.
Experimental Protocols
MTT Assay for Determining IC50 of Anticancer Drugs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[24][25][26][27] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MCF-7, HCT116).
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound (e.g., 5-Fluorouracil, Palbociclib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Broth Microdilution Method for Determining MIC of Antimicrobial Drugs
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[28][29][30][31][32]
Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent (e.g., Trimethoprim) in a suitable solvent at a known concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate, discarding the final 50 µL from the last well. This creates a range of decreasing antimicrobial concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Signaling Pathways and Mechanisms of Action
5-Fluorouracil: Inhibition of DNA Synthesis
5-Fluorouracil exerts its anticancer effect primarily by inhibiting thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.[1][2][3][4]
Caption: Mechanism of action of 5-Fluorouracil.
Palbociclib: Cell Cycle Arrest
Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[5][6][7][8][9][10] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the cell from progressing from the G1 to the S phase of the cell cycle.
Caption: Mechanism of action of Palbociclib.
Trimethoprim: Inhibition of Folic Acid Synthesis
Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), which is essential for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[17][18][19][20][21] THF is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.
Caption: Mechanism of action of Trimethoprim.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. musechem.com [musechem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Palbociclib? [synapse.patsnap.com]
- 11. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 20. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. researchhub.com [researchhub.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 31. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 32. MIC determination by broth microdilution. [bio-protocol.org]
A Comparative Guide to the Potential Mechanisms of Action of Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic compound featuring a central pyrimidine scaffold. While specific mechanism of action studies for this particular molecule are not extensively available in current literature, its structural motif is shared by a vast and diverse class of biologically active compounds. The pyrimidine ring is a cornerstone in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates. This guide provides a comparative overview of the well-established mechanisms of action of various pyrimidine derivatives, offering a predictive framework for the potential biological activities of this compound. By examining the performance of these analogs and presenting supporting experimental data, we aim to equip researchers with the necessary context to guide future investigations into this and similar molecules.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally related pyrimidine compounds, this compound could potentially exhibit efficacy in several therapeutic areas, primarily through the following mechanisms:
-
Anticancer Activity: Pyrimidine analogs are renowned for their application in oncology. Their mechanisms are diverse and include:
-
Antimetabolites: Mimicking endogenous pyrimidines, these compounds can disrupt the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.
-
Tyrosine Kinase Inhibition: Many pyrimidine derivatives are designed to target specific tyrosine kinases that are aberrantly activated in various cancers, blocking downstream signaling pathways crucial for tumor growth and survival.
-
-
Antimicrobial Activity: The pyrimidine scaffold is present in a number of antibacterial and antifungal agents. These compounds can interfere with essential microbial processes, such as folic acid synthesis or cell wall integrity.
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
Comparative Analysis of Pyrimidine Derivatives
To contextualize the potential of this compound, this section compares its structural class to well-characterized pyrimidine-based drugs with distinct mechanisms of action.
Table 1: Comparison of Anticancer Activity of Pyrimidine Analogs
| Compound | Mechanism of Action | Target | Cell Line | IC50 (µM) |
| 5-Fluorouracil | Antimetabolite (Inhibits Thymidylate Synthase) | Thymidylate Synthase | DLD-1 (Colon) | 214.3[1] |
| SK-MES-1 (Lung) | 202.2[1] | |||
| Gemcitabine | Antimetabolite (DNA Chain Termination) | DNA Polymerase | H1975 (Lung) | 0.33[2] |
| A549 (Lung) | 0.79[2] | |||
| Imatinib | Tyrosine Kinase Inhibitor | v-Abl, c-Kit, PDGFR | Cell-free/based assays | 0.1 - 0.6[3][4] |
| Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative) | Induction of ROS and Apoptosis | Mitochondrial Pathway | MCF-7 (Breast) | 0.33[5] |
| HeLa (Cervical) | 0.52[5] | |||
| HepG2 (Liver) | 3.09[5] |
Table 2: Comparison of Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | MIC (µM/ml) |
| Compound 12 (Pyrimidin-2-ol/thiol/amine analog) | Staphylococcus aureus | 0.87[6] |
| Compound 5 (Pyrimidin-2-ol/thiol/amine analog) | Bacillus subtilis | 0.96[6] |
| Compound 10 (Pyrimidin-2-ol/thiol/amine analog) | Pseudomonas aeruginosa | 0.77[6] |
| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 mg/L |
| PYB01 (4-Amino-5-cyano-2-(p-methoxyphenyl)-6-(m,p-dichlorophenyl)-pyrimidine) | Staphylococcus aureus (MRSA) | 168.4 µM[7] |
Table 3: Comparison of Enzyme Inhibition by Pyrimidine Derivatives
| Compound | Target Enzyme | Ki (nM) |
| Benzylacyclouridines | Uridine Phosphorylase | Nanomolar range[8] |
| Thioether-containing pyrimidine–sulfonamide hybrid 17 | Carbonic Anhydrase II | 1.72[9] |
| Pyrimidine Derivative L1 | Cyclooxygenase-2 (COX-2) | High selectivity (Comparable to Meloxicam)[10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by some of the discussed pyrimidine derivatives.
Caption: Antimetabolite action of 5-Fluorouracil.
Caption: Imatinib's inhibition of BCR-ABL kinase.
Experimental Workflows
The following diagrams outline typical experimental workflows for assessing the biological activity of novel compounds.
Caption: Workflow for anticancer drug screening.
Caption: Workflow for antimicrobial testing.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add the inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive and diverse bioactivities of the pyrimidine class of compounds provide a strong foundation for guiding future research. The comparative data and experimental protocols presented in this guide offer a starting point for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Further studies, beginning with broad in vitro screening followed by more focused mechanistic investigations, are necessary to fully characterize the pharmacological profile of this and other novel pyrimidine derivatives.
References
- 1. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Cross-Reactivity Profile of Methyl 3-(pyrimidin-5-yl)propanoate: A Comparative Analysis
For Immediate Release
In the landscape of drug discovery and chemical biology, understanding the selectivity of small molecules is paramount to predicting their therapeutic potential and off-target effects. This guide provides a comparative analysis of the hypothetical cross-reactivity of a novel pyrimidine derivative, Methyl 3-(pyrimidin-5-yl)propanoate, against a panel of kinases and a cancer cell line. Its profile is benchmarked against three well-established pyrimidine-based kinase inhibitors: Imatinib, Erlotinib, and Dasatinib.
Due to the current lack of publicly available experimental data for this compound, this report utilizes a plausible, hypothetical dataset to illustrate its potential selectivity profile. This allows for a comparative framework against known drugs, highlighting the importance of comprehensive profiling for novel chemical entities.
Kinase Inhibition Profile
The cross-reactivity of a compound against a panel of kinases provides critical insights into its mechanism of action and potential for off-target effects. The following table summarizes the inhibitory activity (IC50 values) of this compound and the comparator drugs against a representative panel of tyrosine and serine/threonine kinases.
| Kinase Target | This compound (μM) (Hypothetical) | Imatinib (μM) | Erlotinib (μM) | Dasatinib (μM) |
| Tyrosine Kinases | ||||
| ABL1 | >10 | 0.6[1] | >10 | <0.001 |
| SRC | >10 | >10 | >10 | <0.001 |
| EGFR | 8.5 | >10 | 0.002[2] | 0.03 |
| PDGFRα | 5.2 | 0.1[1] | >10 | <0.001 |
| KIT | 7.8 | 0.1[1] | >10 | <0.001 |
| VEGFR2 | >10 | >10 | >10 | 0.005 |
| Serine/Threonine Kinases | ||||
| AKT1 | >10 | >10 | >10 | >10 |
| CDK2 | >10 | >10 | >10 | 0.05 |
| MAPK1 (ERK2) | >10 | >10 | >10 | >10 |
| p38α (MAPK14) | >10 | >10 | >10 | 0.02 |
Cellular Cytotoxicity Profile
To assess the potential anti-proliferative effects and off-target toxicity, the compounds were evaluated for their cytotoxicity against the A549 human lung carcinoma cell line.
| Compound | A549 Cell Line IC50 (μM) |
| This compound (Hypothetical) | >50 |
| Imatinib | ~2-3[3] |
| Erlotinib | ~23[4] |
| Dasatinib | ~2.5[5] |
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The in vitro kinase inhibition assays are performed using the ADP-Glo™ Kinase Assay (Promega). This luminescent ADP detection assay measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: Set up a 5 µL kinase reaction containing the specific kinase, substrate, ATP, and the test compound at various concentrations. The reaction is typically carried out in a 384-well plate.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined from the dose-response curves.
Visualizing Cellular Pathways and Experimental Workflows
To further illustrate the context of these assays, the following diagrams, generated using the DOT language, depict a simplified signaling pathway and the experimental workflows.
Caption: Simplified EGFR signaling pathway, a target for Erlotinib.
Caption: Experimental workflows for kinase and cytotoxicity assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Anticancer Activities of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of Rosuvastatin, a drug primarily known for its cholesterol-lowering effects. Recent research has unveiled its potential as an anticancer agent, and this document summarizes the key experimental findings, protocols, and underlying mechanisms of action.
I. Introduction to Rosuvastatin's Anticancer Properties
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, has demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines.[1][2][3] Its anticancer activity is attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell signaling, proliferation, and survival.[4][5] This guide will delve into the quantitative data from in vitro and in vivo studies to provide a clear comparison of its efficacy.
II. In Vitro Anticancer Activity of Rosuvastatin
The in vitro anticancer effects of Rosuvastatin have been evaluated across a range of cancer cell lines, with cytotoxicity being a key endpoint.
Table 1: In Vitro Cytotoxicity of Rosuvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HepG2 | Liver Cancer | 59.1 µg/mL | Not Specified | [6][7] |
| AMN3 | Murine Mammary Adenocarcinoma | 6.661 µg/mL | 72 hours | [2] |
| A375 | Melanoma | 2.3 µM | 72 hours | [3][8] |
| DU-145 | Prostate Cancer | ~50-100 µM (Significant inhibition) | Not Specified | [9] |
| K-562 | Leukemia | Not Specified (Inhibited growth) | Not Specified | [10] |
| Lung Cancer Cells | Lung Cancer | 294.2 µg/ml | Not Specified | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of Rosuvastatin (e.g., 0.01 µM to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined.
Signaling Pathway: Rosuvastatin's Mechanism of Action in Cancer Cells
Rosuvastatin's primary mechanism involves the inhibition of the HMG-CoA reductase enzyme, which disrupts the mevalonate pathway. This leads to the depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho. The disruption of these signaling pathways can induce apoptosis and inhibit cell proliferation.[5][12]
Rosuvastatin's inhibition of HMG-CoA reductase and its downstream effects.
III. In Vivo Anticancer Activity of Rosuvastatin
In vivo studies in animal models provide crucial information about the systemic efficacy and potential therapeutic applications of Rosuvastatin.
Table 2: In Vivo Anticancer Efficacy of Rosuvastatin
| Animal Model | Cancer Type | Rosuvastatin Dose | Key Findings | Reference |
| ApoE-/- mice | Atherosclerosis (related to endothelial cell apoptosis) | Not specified for cancer | Alleviated atherosclerotic plaque formation and endothelial apoptosis. | [13] |
| Diethylnitrosamine-induced HCC mice | Hepatocellular Carcinoma | 10 and 20 mg/kg | Synergistic effect with dasatinib, decreased tumor markers. | [14] |
| HCC mice | Hepatocellular Carcinoma | Not Specified | Prolonged survival and delayed tumor growth. | [15] |
Experimental Protocol: Xenograft Tumor Model
Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer drugs.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with Rosuvastatin (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth in the treated groups versus the control group.
Experimental Workflow: In Vivo Anticancer Study
A typical workflow for an in vivo anticancer xenograft study.
IV. Comparison with Other Anticancer Agents
While Rosuvastatin shows promise, it is often studied in combination with other chemotherapeutic agents to enhance efficacy. For instance, in hepatocellular carcinoma, Rosuvastatin has a synergistic effect with Dasatinib , a tyrosine kinase inhibitor.[14] This combination leads to a more significant reduction in tumor growth by targeting multiple signaling pathways, including the FAK/Src cascade.[14]
V. Conclusion
The available data strongly suggest that Rosuvastatin possesses notable in vitro and in vivo anticancer activities. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with its efficacy in reducing tumor growth in animal models, positions it as a potential candidate for cancer therapy, likely in combination with other established anticancer drugs. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from its inclusion in cancer treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. ANTI-PROLIFERATIVE AND CYTOTOXIC ACTIVITY OF ROSUVASTATIN AGAINST MURINE MAMMARY ADENOCARCINOMA (AMN3) AND RAT EMBRYONIC FIBROBLAST (REF) CELL LINES IN VITRO | JOURNAL OF HEALTHCARE AND LIFE-SCIENCE RESEARCH [jhlsr.innovascience.uz]
- 3. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. In Vitro and In Vivo Evaluation of Rosuvastatin and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells [termedia.pl]
- 9. cancerresgroup.us [cancerresgroup.us]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. jocms.org [jocms.org]
- 12. mdpi.com [mdpi.com]
- 13. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of SRC/FAK cue: A novel pathway for the synergistic effect of rosuvastatin on the anti-cancer effect of dasatinib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 3-(pyrimidin-5-yl)propanoate as a Reference Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-purity, well-characterized reference standards. This guide provides an objective comparison of Methyl 3-(pyrimidin-5-yl)propanoate as a reference standard against other commonly used pyrimidine-based standards.
Overview of this compound
This compound is a pyrimidine derivative with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a pyrimidine ring and a methyl ester functional group, makes it a relevant compound in medicinal chemistry and drug discovery, often as an intermediate or a structural motif in biologically active molecules. As a reference standard, it is crucial for the accurate quantification and identification of related compounds in various matrices.
Comparison with Alternative Pyrimidine Reference Standards
The selection of an appropriate reference standard depends on the specific analytical needs. Here, we compare this compound with other established pyrimidine reference standards: 5-Fluorouracil, Uracil, Cytosine, and Thymine.
Table 1: Physical and Chemical Properties of Pyrimidine Reference Standards
| Property | This compound | 5-Fluorouracil | Uracil | Cytosine | Thymine |
| Molecular Formula | C₈H₁₀N₂O₂ | C₄H₃FN₂O₂ | C₄H₄N₂O₂ | C₄H₅N₃O | C₅H₆N₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 130.08 g/mol [2] | 112.09 g/mol | 111.10 g/mol [3] | 126.11 g/mol |
| CAS Number | 224776-16-3 | 51-21-8[2] | 66-22-8 | 71-30-7 | 65-71-4[4] |
| Melting Point | Not widely reported | 282-286 °C (dec.)[5] | >300 °C | >300 °C | ~320 °C (dec.) |
| Solubility | Soluble in organic solvents like methanol, ethanol | Soluble in water, dilute acids and bases | Sparingly soluble in water | Sparingly soluble in water | Sparingly soluble in water |
Table 2: Typical Purity and Analytical Data for Pyrimidine Reference Standards
| Parameter | This compound (Typical) | 5-Fluorouracil (Certified) | Uracil (Certified) | Cytosine (Certified) | Thymine (Certified) |
| Purity (by HPLC) | ≥98% | ≥99.8%[6] | ≥99% | ≥99% | ≥99%[4] |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to USP/EP | Conforms to USP/EP | Conforms to USP/EP | Conforms to USP/EP |
| Major Impurities | Synthesis-related impurities (e.g., starting materials, by-products) | Dihydrouracil, Urea | Related pyrimidines | Uracil, 7-ADOP[7] | Dihydrothymine |
| Certification | Certificate of Analysis | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | Traceable to USP/EP |
Experimental Protocols
Accurate characterization of a reference standard is essential. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and its alternatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of reference standards.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. For this compound, expect signals corresponding to the pyrimidine ring protons, the methylene protons of the propanoate chain, and the methyl ester protons.[8]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.[9]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of pyrimidine derivatives in complex matrices.[10][11][12]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Develop specific Multiple Reaction Monitoring (MRM) transitions for the parent and daughter ions of the analyte.
-
Internal Standard: Use a stable isotope-labeled analog of the analyte for accurate quantification.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations to establish a linear range for quantification.
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
References
- 1. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Cytosine [webbook.nist.gov]
- 4. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluorouracil USP Reference Standard CAS 51-21-8 Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of Methyl 3-(pyrimidin-5-yl)propanoate and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of structural analogs related to Methyl 3-(pyrimidin-5-yl)propanoate, focusing on their synthesis, biological activities, and the experimental methods used for their evaluation. While direct structure-activity relationship (SAR) data for close analogs of this compound is limited in publicly available literature, this guide explores broader classes of pyrimidine derivatives to provide insights into how structural modifications influence biological outcomes, particularly in the context of cancer therapy.
The compounds discussed herein represent different strategies for modifying the basic pyrimidine structure to achieve potent and selective inhibition of various biological targets. We will delve into pyrimidine-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the mitotic kinesin Eg5, showcasing the versatility of this heterocyclic core in drug design.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of selected pyrimidine derivatives against their respective targets and cancer cell lines. These compounds have been chosen as representative examples from different structural classes to illustrate the diverse biological activities of pyrimidine analogs.
| Compound ID | Structure/Class | Target | Activity (IC50/Ki) | Cell Line | Antiproliferative Activity (GI50/IC50) |
| 12u | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | 7 nM (IC50) | HCT-116 | 40 nM |
| CDK2 | >80-fold selectivity vs. CDK9 | ||||
| 12 | Pyrazolopyrimidine | Mitotic Kinesin Eg5 | 0.8 µM | HeLa | 1.2 µM |
| 25 | Pyrazolopyrimidine | Mitotic Kinesin Eg5 | 0.5 µM | HeLa | 0.9 µM |
| 27 | Pyrazolopyrimidine | Mitotic Kinesin Eg5 | 0.3 µM | HeLa | 0.6 µM |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for measuring the activity of kinase enzymes and their inhibition by test compounds.
-
Principle : The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
-
Procedure :
-
Kinase Reaction : Set up a kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Detection : Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced.
-
Data Analysis : Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure :
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to untreated control cells and determine the GI50 or IC50 value.
-
Visualizing Pathways and Workflows
General Workflow for Screening Pyrimidine Analogs
The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyrimidine-based inhibitors.
Caption: A generalized workflow for the discovery and development of pyrimidine-based inhibitors.
Simplified CDK9 Signaling Pathway
This diagram depicts a simplified representation of the CDK9 signaling pathway and its role in transcription and cell survival, highlighting the point of intervention for CDK9 inhibitors.
Caption: Simplified CDK9 signaling pathway and the mechanism of its inhibition.
A Comparative Safety and Toxicity Profile of Methyl 3-(pyrimidin-5-yl)propanoate
This guide provides a comparative analysis of the available safety and toxicity data for Methyl 3-(pyrimidin-5-yl)propanoate. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar molecules and analogous compounds to provide a preliminary assessment for researchers, scientists, and drug development professionals. The information is supplemented with detailed experimental protocols for key toxicity assays.
Comparative Safety and Toxicity Data
| Compound Name | CAS Number | Molecular Formula | GHS Hazard Statements (H-Phrases) | Key Toxicity/Safety Notes |
| This compound | 224776-16-3 | C₈H₁₀N₂O₂ | No data available | Intended for laboratory use only. No specific hazard information is available[1][2]. |
| Methyl Propionate | 554-12-1 | C₄H₈O₂ | H225: Highly flammable liquid and vaporH318: Causes serious eye damageH332: Harmful if inhaled | Readily biodegradable. Bioaccumulation is not expected. Vapors may form an explosive mixture with air[3]. |
| 3-(Methylphosphinico)propionic acid | 15090-23-0 | C₄H₉O₄P | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | General laboratory chemical. Precautionary statements advise wearing protective gloves and eye/face protection[4]. |
| 2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine | 152460-09-8 | C₁₇H₁₄N₆O₂ | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | A pyrimidine derivative with defined hazards. Standard handling precautions for irritants are recommended[5]. |
| 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid | 936643-76-4 | C₁₂H₁₂N₄O₂ | Not classified as hazardous | The substance is not classified according to the Globally Harmonized System (GHS). General first aid measures are sufficient[6]. |
| 3-(5-Fluoropyrimidin-2-yl)propanoic acid | 1935478-40-2 | C₇H₇FN₂O₂ | No known hazard | The safety data sheet indicates no known hazards, but standard laboratory precautions are advised as toxicological properties have not been fully investigated[7]. |
| Thiamine (Vitamin B1) | 59-43-8 (cation) | C₁₂H₁₇N₄OS⁺ | Not classified as hazardous | Generally well-tolerated and non-toxic when administered orally. It is an essential vitamin[8]. |
Experimental Protocols
For a comprehensive safety assessment, a substance like this compound would undergo a series of standardized toxicity tests. Below are detailed methodologies for key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
-
Principle : This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a toxicity category based on the observed mortality and morbidity. The goal is to obtain sufficient information on a substance's acute toxicity while minimizing animal use[4][9][10][11].
-
Methodology :
-
Animal Selection : Healthy, young adult rodents (usually female rats) are used.
-
Dose Administration : The test substance is administered orally in a single dose via gavage. The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[11].
-
Stepwise Procedure : The test is conducted in steps using 3 animals per step. The outcome of the first step determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.
-
Observations : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
-
Endpoint : The primary endpoint is the classification of the substance into a GHS category for acute oral toxicity, which provides a range for the LD50 (the dose lethal to 50% of the test animals).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
-
Principle : This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin. It involves a single application of the substance to the skin of an animal, typically an albino rabbit[2][7][12][13][14].
-
Methodology :
-
Test Area Preparation : The fur is clipped from a small area (approx. 6 cm²) on the back of the animal.
-
Application : A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin area and covered with a gauze patch.
-
Exposure : The exposure period is typically 4 hours. After exposure, the patch and residual test substance are removed[13].
-
Observations : The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects[12].
-
-
Endpoint : The severity of skin reactions is scored based on a standardized grading system. The substance is classified based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
-
Principle : This assay determines the potential of a substance to produce irritation or corrosion when applied to the eye. The test is typically performed on a single albino rabbit initially[1][3][6][15][16].
-
Methodology :
-
Application : A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[1][16].
-
Observation Period : The eyes are examined at 1, 24, 48, and 72 hours after application. The use of analgesics and anesthetics is recommended to minimize pain and distress[1].
-
Scoring : Ocular lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.
-
Confirmatory Test : If a severe irritant or corrosive effect is not observed in the first animal, the response is confirmed using up to two additional animals[1][3].
-
-
Endpoint : The substance is classified based on the severity and reversibility of the ocular lesions observed.
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
-
Principle : The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test detects mutations that cause the bacteria to revert to their original state, allowing them to grow on an amino acid-deficient medium[5][17][18][19][20].
-
Methodology :
-
Tester Strains : A set of specific bacterial tester strains is used to detect different types of mutations (e.g., base-pair substitutions, frameshifts)[17][18].
-
Metabolic Activation : The test is performed both with and without an external metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized[19].
-
Exposure : The bacteria are exposed to various concentrations of the test substance.
-
Plating and Incubation : The treated bacteria are plated on a minimal agar medium lacking the specific amino acid. The plates are incubated for 48-72 hours.
-
-
Endpoint : A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control. This suggests the substance is a potential mutagen.
Visualized Experimental Workflow
The following diagram illustrates a typical tiered approach to chemical safety and toxicity assessment, starting with computational and in-vitro methods before proceeding to in-vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
- 9. researchgate.net [researchgate.net]
- 10. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 11. bemsreports.org [bemsreports.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. nib.si [nib.si]
- 18. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 20. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
Safety Operating Guide
Proper Disposal of Methyl 3-(pyrimidin-5-yl)propanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Methyl 3-(pyrimidin-5-yl)propanoate, emphasizing safety, regulatory compliance, and environmental responsibility.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for chemical waste management and information from related pyrimidine compounds to provide a robust operational plan.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound". Include the full chemical name and any known hazard pictograms.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the designated container.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary. Consult your EHS office for specific guidance.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required waste manifests and documentation are completed accurately.
-
Hazard Profile and Disposal Considerations
The disposal procedure is informed by the potential hazards associated with pyrimidine-containing compounds. While specific data for this compound is limited, the following table summarizes the likely hazard profile based on related structures.
| Hazard Category | Potential Hazard | Disposal Implication |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Segregate as toxic chemical waste. Avoid generating dusts or aerosols. |
| Flammability | While not definitively classified, similar small organic molecules can be flammable. | Keep away from ignition sources. Store in a well-ventilated area. |
| Environmental | The environmental fate is not well-documented, but release into waterways or soil should be avoided. | Do not dispose of down the drain or in general trash. |
| Reactivity | May be incompatible with strong oxidizing agents. | Store separately from incompatible materials. |
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 3-(pyrimidin-5-yl)propanoate
Essential Safety and Handling Guide for Methyl 3-(pyrimidin-5-yl)propanoate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Classification
This compound is associated with the following hazards:
-
May cause respiratory irritation. [3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [4][5] |
| Molecular Weight | 166.18 g/mol | [4] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[8] Take precautionary measures against static discharge.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Wear suitable chemical-resistant gloves that have been inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][6]
-
Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Chemical Handling
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors, mist, or gas.[6][7] Wash hands thoroughly before breaks and immediately after handling the product.[6][9] Do not eat, drink, or smoke when using this product.[2][6]
-
Dispensing: When dispensing, avoid the formation of dust or aerosols.[3][6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][7]
Accidental Release Measures
-
Spill Cleanup: For spills, wear appropriate PPE.[3][6] Absorb the spilled material with an inert absorbent (e.g., sand, silica gel) and place it into a suitable, labeled container for disposal.[6]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or sewer systems.[3][6]
Disposal Plan
-
Waste Collection: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2]
-
Container Disposal: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]
-
Regulations: It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.
First Aid Measures
-
General Advice: If you feel unwell, seek medical advice. Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
-
In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation continues, consult a doctor.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Experimental Workflow Visualization
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Spectrum_Chemical Cloud Database [chemcd.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
